2-(Pyridin-3-YL)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYHJHATMPCNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332667 | |
| Record name | 2-(PYRIDIN-3-YL)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177202-83-4 | |
| Record name | 2-(PYRIDIN-3-YL)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PYRIDIN-3-YLANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Pyridin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(pyridin-3-yl)aniline, a valuable building block in medicinal chemistry and materials science. This document details established synthetic protocols, thorough characterization data, and logical workflows to aid in its preparation and analysis.
Introduction
This compound is a biaryl amine featuring a pyridine ring linked to an aniline moiety at the 2-position. This structural motif is of significant interest in drug discovery and materials science due to the unique electronic properties arising from the combination of the electron-rich aniline ring and the electron-deficient pyridine ring. The presence of the amino group and the pyridine nitrogen provides multiple sites for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and novel organic materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While some experimental values are available, others are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | PubChem[1] |
| Molecular Weight | 170.21 g/mol | PubChem[1] |
| CAS Number | 177202-83-4 | PubChem[1] |
| Appearance | White powder | - |
| Boiling Point | 329.8 °C at 760 mmHg (Predicted) | Henan Newblue Chemical Co., Ltd. |
| Density | 1.133 ± 0.06 g/cm³ (Predicted) | Hoffman Fine Chemicals[2] |
| Melting Point | Not Available | Hoffman Fine Chemicals[2] |
| Solubility | Not Available | Hoffman Fine Chemicals[2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Both methods offer reliable routes to the target compound from readily available starting materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[3] For the synthesis of this compound, this involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. Two primary disconnection approaches are feasible, as illustrated below.
Experimental Protocol (Adapted from a similar synthesis):
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of heteroaryl halides with arylboronic acids.
Materials:
-
2-Bromoaniline (or 3-Bromopyridine)
-
Pyridine-3-boronic acid (or 2-Aminophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromoaniline (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][5] In this case, it involves the palladium-catalyzed coupling of 3-bromopyridine with aniline or 2-bromoaniline with pyridine-3-amine. The former is generally preferred due to the higher reactivity of aryl bromides in this reaction.
Experimental Protocol (General Procedure):
This protocol is a general procedure for the Buchwald-Hartwig amination.
Materials:
-
3-Bromopyridine
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.05 eq), Xantphos (0.02-0.10 eq), and sodium tert-butoxide (1.4 eq).
-
Add 3-bromopyridine (1.0 eq) and aniline (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The expected chemical shifts are summarized below.
| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic | ~8.77 | d | ~4.0 | Pyridyl H |
| Aromatic | ~8.08 | d | ~7.5 | Pyridyl H |
| Aromatic | ~7.38-7.26 | m | - | Phenyl/Pyridyl H |
| Aromatic | ~7.17 | d | ~7.5 | Phenyl H |
| Aromatic | ~6.95 | d | ~8.0 | Phenyl H |
| Amine | ~4.99 | br s | - | -NH₂ |
| ¹³C NMR | δ (ppm) | Assignment |
| Aromatic | ~147.5 | Pyridyl C |
| Aromatic | ~144.0 | Phenyl C-NH₂ |
| Aromatic | ~138.5 | Pyridyl C |
| Aromatic | ~136.1 | Pyridyl CH |
| Aromatic | ~128.9 | Phenyl CH |
| Aromatic | ~127.5 | Phenyl CH |
| Aromatic | ~121.4 | Pyridyl CH |
| Aromatic | ~116.1 | Phenyl CH |
| Aromatic | ~110.1 | Phenyl C-C |
Note: NMR data is based on similar compounds and may vary slightly depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is useful for identifying the functional groups present in the molecule. Key expected absorption bands are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100-3000 | Medium to Weak | C-H stretching (aromatic) |
| 1620-1580 | Strong | C=C stretching (aromatic rings) and N-H bending (scissoring) |
| 1500-1400 | Medium to Strong | C=C stretching (aromatic rings) |
| ~1320 | Medium | C-N stretching |
| 900-690 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion (M⁺): m/z = 170.08
-
Expected [M+H]⁺: m/z = 171.09
Fragmentation Pattern: The fragmentation is expected to involve the cleavage of the C-C bond between the two aromatic rings, as well as fragmentation of the individual rings. Common fragments may include the loss of HCN from the pyridine ring and the loss of the amino group from the aniline ring.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer reliable methods for its preparation. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. This information is intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate.
References
- 1. 2-Pyridin-3-ylaniline | C11H10N2 | CID 459519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Technical Guide: 2-(pyridin-3-yl)aniline (CAS 177202-83-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(pyridin-3-yl)aniline, with the CAS number 177202-83-4, is a heterocyclic aromatic amine that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to an aniline moiety, makes it a valuable bifunctional building block for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on technical details relevant to research and development.
Physicochemical Properties
While experimental data for some physicochemical properties of this compound are not widely available in the literature, a combination of predicted and known values provides a useful profile for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | PubChem[3] |
| Molecular Weight | 170.21 g/mol | PubChem[3] |
| Predicted Boiling Point | 329.8 ± 17.0 °C at 760 Torr | Hoffman Fine Chemicals[4] |
| Predicted Density | 1.133 ± 0.06 g/cm³ | Hoffman Fine Chemicals[4] |
| Predicted Refractive Index | 1.625 | Hoffman Fine Chemicals[4] |
| XLogP3 | 1.8 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Topological Polar Surface Area | 38.9 Ų | PubChem[3] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Synthesis
The synthesis of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods offer versatile and efficient routes to construct the C-C or C-N bond between the pyridine and aniline rings.
Experimental Protocols
1. Suzuki-Miyaura Coupling
This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this typically involves the reaction of a 2-haloaniline with pyridine-3-boronic acid or vice versa.
-
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for this compound synthesis.
-
General Procedure: [1][5][6][7]
-
To an oven-dried Schlenk flask, add 2-bromoaniline (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and an aqueous solution of the base.
-
Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Buchwald-Hartwig Amination
This method facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. For this compound, this would typically involve the reaction of 3-bromopyridine with aniline.
-
Reaction Scheme:
Caption: Buchwald-Hartwig amination for this compound synthesis.
-
-
In an inert atmosphere glovebox or using Schlenk techniques, combine 3-bromopyridine (1.0 equiv), aniline (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.02-0.10 equiv), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equiv).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the mixture with stirring at a temperature typically between 80 and 110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.8 ppm). The protons on the aniline ring will likely appear as a set of multiplets, while the protons on the pyridine ring will also exhibit distinct multiplet signals. The -NH₂ protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display 11 distinct signals for the aromatic carbons. The chemical shifts will be influenced by the nitrogen atoms in both rings.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H stretching (aromatic): Signals above 3000 cm⁻¹.
-
C=C and C=N stretching (aromatic): A series of bands in the 1450-1600 cm⁻¹ region.
-
C-N stretching: Around 1250-1350 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 170.
-
Fragmentation: Common fragmentation patterns for anilines include the loss of a hydrogen radical to give an [M-1]⁺ peak. The pyridine ring can also undergo characteristic fragmentation.
Applications
The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules with potential biological activity or interesting material properties.
Drug Discovery
The pyridinylaniline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed as kinase inhibitors . The pyridine nitrogen can act as a hydrogen bond acceptor, often interacting with the hinge region of the ATP-binding pocket of kinases, while the aniline nitrogen provides a convenient point for further functionalization to enhance potency and selectivity.[11][12] Derivatives of this compound have been investigated for their potential as anticancer agents.
-
Signaling Pathway Context:
Caption: General mechanism of kinase inhibition by pyridinylaniline derivatives.
Materials Science
The bifunctional nature of this compound, possessing both a Lewis basic pyridine nitrogen and a nucleophilic aniline, makes it a candidate for the synthesis of ligands for metal complexes and organic functional materials. These could have applications in areas such as organic light-emitting diodes (OLEDs) or as components of metal-organic frameworks (MOFs).[1]
Safety Information
Based on available safety data sheets, this compound should be handled with care in a laboratory setting. It is advisable to consult the full safety data sheet from the supplier before use.[13]
Conclusion
This compound is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. Its synthesis is well-established through modern cross-coupling methodologies. While comprehensive experimental data on its physicochemical properties are still emerging, its utility as a synthetic intermediate is clear. Further research into the biological activities of its derivatives is likely to uncover new therapeutic agents, and its unique structure holds promise for the development of novel functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Pyridin-3-ylaniline | C11H10N2 | CID 459519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 13. SDS of this compound, Safety Data Sheets, CAS 177202-83-4 - chemBlink [ww.chemblink.com]
Technical Guide: Physicochemical Properties and Synthetic Strategies of 2-(Pyridin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-3-yl)aniline is a bifunctional aromatic compound featuring a pyridine ring linked to an aniline moiety. This structural motif is of significant interest in medicinal chemistry and materials science. The presence of both a hydrogen bond-accepting pyridine ring and a versatile aniline group makes it a valuable scaffold for the synthesis of complex heterocyclic structures. In drug discovery, the pyridinylaniline core is recognized as a "privileged scaffold," frequently incorporated into kinase inhibitors and other pharmacologically active agents due to its ability to interact with the ATP-binding sites of various enzymes.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic protocols, and biological relevance of this compound.
Core Physical and Chemical Properties
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | PubChem[2] |
| Molecular Weight | 170.21 g/mol | PubChem[2] |
| CAS Number | 177202-83-4 | Lead Sciences[3] |
| Appearance | White powder | henan newblue chemical co.,ltd[4] |
| Boiling Point | 329.8 °C at 760 mmHg (Predicted) | henan newblue chemical co.,ltd[4] |
| Density | 1.133 g/cm³ (Predicted) | Hoffman Fine Chemicals[5] |
| Refractive Index | 1.625 (Predicted) | Hoffman Fine Chemicals[5] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | Lead Sciences[3] |
Table 2: Computed Chemical Properties of this compound
| Property | Value | Source |
| XLogP3 | 1.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Topological Polar Surface Area | 38.9 Ų | PubChem[2] |
Spectroscopic Data
Detailed experimental ¹H and ¹³C NMR spectra for this compound are not widely published. However, data for structurally similar compounds can provide an indication of the expected chemical shifts. For example, the protons on the aniline ring would be expected in the aromatic region, with the protons ortho and para to the amino group shifted upfield. The pyridine ring protons would also appear in the aromatic region, typically at slightly higher chemical shifts than the benzene protons.
Experimental Protocols
The synthesis of this compound is most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Synthesis via Suzuki-Miyaura Coupling
This protocol describes a plausible method for the synthesis of this compound from 3-bromopyridine and 2-aminophenylboronic acid.
Materials and Reagents:
-
3-Bromopyridine
-
2-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-aminophenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and a magnetic stir bar.
-
The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add 3-bromopyridine (1.0 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification Protocol
1. Column Chromatography:
-
Purify the crude product by flash column chromatography on silica gel.
-
A gradient of hexane and ethyl acetate is typically effective for eluting the pure product. The polarity of the eluent can be gradually increased to facilitate separation.
2. Recrystallization:
-
For further purification, recrystallization can be performed.
-
Solvent Selection: Test the solubility of the purified product in various solvents to find a suitable system where the compound is soluble at high temperatures and sparingly soluble at room temperature. Good starting points for aromatic amines include ethanol, methanol, toluene, or mixed solvent systems like ethanol/water or toluene/hexane.
-
Procedure: Dissolve the compound in a minimum amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated to boiling before hot filtration. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and dry them in a desiccator.
Analytical Methods
The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the compound.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Biological Significance and Application in Drug Development
The pyridinylaniline scaffold is a key structural component in a number of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine nitrogen can act as a hydrogen bond acceptor, often forming a crucial interaction with the "hinge region" of the kinase ATP-binding pocket, while the aniline moiety provides a vector for further chemical modification to enhance potency and selectivity.[6]
A prominent example of a drug containing a similar structural motif is Nilotinib, a second-generation tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[4][7] Nilotinib targets the Bcr-Abl tyrosine kinase, an oncoprotein responsible for driving CML.[8] The 4-(pyridin-3-yl)-2-pyrimidineamine core of Nilotinib is structurally related to this compound, highlighting the importance of this general scaffold in targeting aberrant kinase activity.
Representative Signaling Pathway: Bcr-Abl and Downstream Targets
The following diagram illustrates the Bcr-Abl signaling pathway, which is a relevant target for inhibitors derived from the pyridinylaniline scaffold.
Caption: Bcr-Abl signaling pathway and its inhibition by pyridinylaniline-based drugs.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis via robust cross-coupling methodologies, combined with its privileged structural features, makes it a highly attractive starting material for the development of novel kinase inhibitors and other therapeutic agents. The information provided in this guide serves as a comprehensive resource for researchers looking to utilize this important scaffold in their drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Pyridin-3-ylaniline | C11H10N2 | CID 459519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro [pubmed.ncbi.nlm.nih.gov]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 7. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Solubility of 2-(pyridin-3-yl)aniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(pyridin-3-yl)aniline. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, provides a qualitative assessment, and details a standardized experimental protocol for its quantitative determination. This information is critical for professionals in drug discovery and chemical process development.
Introduction to the Solubility of this compound
This compound (CAS: 177202-83-4) is a bi-aromatic compound featuring both a pyridine and an aniline moiety.[1][2] This unique structure imparts a combination of polarity, hydrogen bonding capability, and aromatic character, which dictates its behavior in various solvents. Understanding its solubility is crucial for applications ranging from reaction medium selection and optimization of synthetic routes to purification by crystallization and formulation of pharmaceutical intermediates.[3][4] Low solubility can lead to challenges in bioavailability and unpredictable results in in vitro assays, making solubility assessment a key step in early-stage drug development.[3][5]
The general principle of "like dissolves like" provides a foundational framework for predicting solubility. The presence of the aniline N-H group and the pyridinic nitrogen atom allows this compound to act as both a hydrogen bond donor and acceptor. This suggests a higher affinity for polar protic and aprotic solvents. Conversely, the aromatic rings favor interactions with other aromatic or non-polar solvents through van der Waals forces.
Solubility Profile
Specific, publicly available quantitative solubility data for this compound is scarce. Therefore, the following table provides a qualitative prediction based on its chemical structure and the known behavior of similar compounds, such as aniline itself, which is soluble in most organic solvents.[6] This table serves as a guide for solvent selection in experimental determinations.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The nitrogen atoms in the aniline and pyridine rings can act as hydrogen bond acceptors, and the N-H group of the aniline can act as a hydrogen bond donor with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions are expected. Solvents like DMSO are excellent solubilizing agents for a wide range of organic molecules. |
| Non-Polar | Toluene, Hexane | Low to Moderate | Solubility will be primarily driven by weaker van der Waals forces between the aromatic rings of the solute and solvent. Solubility in aliphatic solvents like hexane is expected to be very low. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can engage in weak hydrogen bonding and has a moderate polarity suitable for dissolving many organic compounds. |
Experimental Protocol for Solubility Determination
The following section details a robust and widely adopted methodology for quantitatively determining the equilibrium solubility of a solid compound in various organic solvents.
Methodology: Equilibrium Shake-Flask Method
The shake-flask method is a gold-standard technique for determining thermodynamic solubility, requiring the generation of a saturated solution at equilibrium.[5][7][8]
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a precise, known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed (e.g., 850 rpm) for a sufficient time to ensure equilibrium is reached.[3] A period of 24 to 72 hours is typical.[7]
-
To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is reached when consecutive measurements yield consistent concentration values.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at the same temperature or carefully filter an aliquot of the supernatant using a syringe filter.[3] This step is critical to avoid including solid particles in the analysis.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and the standard solutions using a calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The result represents the solubility of the compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The logical flow of the shake-flask solubility determination protocol is illustrated below.
Caption: Workflow for Shake-Flask Solubility Determination.
References
- 1. 2-Pyridin-3-ylaniline | C11H10N2 | CID 459519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bioassaysys.com [bioassaysys.com]
In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of 2-(pyridin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(pyridin-3-yl)aniline. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering crucial data for the identification, characterization, and quality control of this important chemical entity.
Chemical Structure
The chemical structure of this compound, a molecule containing both a pyridine and an aniline moiety, is fundamental to understanding its spectral properties. The numbering of the atoms in the structure is provided below for clarity in the assignment of NMR signals.
Caption: Chemical structure of this compound with atom numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the key ¹H NMR spectral data.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 8.77 | d | 4.0 |
| H-6' | 8.08 | d | 7.5 |
| H-4, H-5 | 7.38-7.26 | m | |
| H-6 | 7.17 | d | 7.5 |
| H-3 | 6.95 | d | 8.0 |
| NH₂ | 4.99 | br s |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 147.5 |
| C-1' | 144.0 |
| C-4' | 138.5 |
| C-3' | 136.1 |
| C-5 | 128.9 |
| C-4 | 127.5 |
| C-6 | 121.4 |
| C-3 | 116.1 |
| C-2' | 110.1 |
Experimental Protocol
The NMR spectra were acquired using the following experimental protocol:
-
Instrumentation : A Bruker Avance 400 spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.
-
Solvent : The sample was dissolved in deuterated chloroform (CDCl₃).
-
Temperature : The experiments were conducted at 25 °C.
-
¹H NMR Parameters :
-
Spectrometer Frequency: 400 MHz
-
-
¹³C NMR Parameters :
-
Spectrometer Frequency: 100 MHz
-
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
The Electronic Frontier of Pyridyl Aniline Compounds: A Technical Guide for Advanced Research
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Pyridyl aniline compounds, a versatile class of molecules integrating an electron-donating aniline moiety with an electron-withdrawing pyridine ring, are at the forefront of materials science and medicinal chemistry research. Their inherent electronic structure facilitates tunable photophysical and electronic properties, making them prime candidates for a range of applications, including organic electronics and novel therapeutics. This technical guide provides an in-depth exploration of the core electronic properties of these derivatives, complete with quantitative data, detailed experimental protocols, and conceptual visualizations to empower further innovation.
Core Electronic Properties and Structure-Property Relationships
The electronic behavior of pyridyl aniline derivatives is fundamentally dictated by their molecular architecture. The interplay between the aniline and pyridine rings, influenced by their relative orientation and the nature and position of substituents, governs the extent of intramolecular charge transfer (ICT) – a key determinant of their electronic characteristics.
Substituents on the aniline ring modulate the electron-donating strength of the amino group. Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the energy of the Highest Occupied Molecular Orbital (HOMO), which is advantageous for hole injection and transport. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially benefiting electron injection and transport. These modifications directly influence the HOMO-LUMO energy gap, a critical parameter that shapes the optical and electronic properties of the molecule.[1] Similarly, substitutions on the pyridine ring alter its electron-accepting character. The position of the nitrogen atom within the pyridine ring and its point of attachment to the aniline moiety are also crucial in defining the molecule's electronic landscape.[1]
Quantitative Electronic Properties
The following table summarizes key electronic properties for a selection of pyridyl aniline derivatives, offering a comparative overview for material design and selection.[1]
| Derivative Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Conductivity (S/cm) |
| 4-(Pyridin-2-yl)aniline | -5.67 | -2.42 | 3.25 | 5.67 | 2.42 | 1.2 x 10⁻⁵ (doped) |
| 3-(Pyridin-2-yl)aniline | -5.71 | -2.38 | 3.33 | 5.71 | 2.38 | 8.7 x 10⁻⁶ (doped) |
| 4-(Pyridin-3-yl)aniline | -5.62 | -2.51 | 3.11 | 5.62 | 2.51 | Not Reported |
| 4-(Pyridin-4-yl)aniline | -5.58 | -2.60 | 2.98 | 5.58 | 2.60 | Not Reported |
| 4-(5-Nitropyridin-2-yl)aniline | -6.02 | -3.15 | 2.87 | 6.02 | 3.15 | Not Reported |
| 4-(5-Methoxypyridin-2-yl)aniline | -5.45 | -2.21 | 3.24 | 5.45 | 2.21 | Not Reported |
Note: The presented values are compiled from various computational and experimental studies and may vary depending on the specific experimental conditions and computational methods employed. Conductivity values are particularly sensitive to doping levels and measurement techniques.
Experimental Protocols
Accurate and standardized experimental procedures are essential for the reliable characterization of the electronic properties of pyridyl aniline derivatives.
Synthesis of Substituted 4-(Pyridin-2-yl)aniline Derivatives
This protocol outlines a general Suzuki coupling reaction for the synthesis of substituted 4-(pyridin-2-yl)aniline derivatives.
Materials:
-
Substituted 4-bromoaniline (1.0 eq)
-
2-(Tributylstannyl)pyridine (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Anhydrous toluene
-
Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add the substituted 4-bromoaniline, 2-(tributylstannyl)pyridine, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted 4-(pyridin-2-yl)aniline derivative.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.
Instrumentation and Materials:
-
Potentiostat with a three-electrode cell setup (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or saturated calomel electrode (SCE); counter electrode: platinum wire).
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).[1]
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[1]
-
Pyridyl aniline derivative sample (typically 1-5 mM).[1]
-
Ferrocene (as an internal standard).[1]
Procedure:
-
Prepare a solution of the pyridyl aniline derivative and the supporting electrolyte in the chosen solvent.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.[1]
-
Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.
-
Record the cyclic voltammogram of the solvent and supporting electrolyte as a baseline.
-
Add the pyridyl aniline derivative to the cell and record its cyclic voltammogram over a suitable potential range.[1]
-
Add a small amount of ferrocene to the solution and record the voltammogram to determine the Fc/Fc⁺ redox couple for potential calibration.[1]
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Estimate the HOMO and LUMO energy levels using the following empirical equations:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to estimate the optical band gap.
Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or ethanol)
-
Pyridyl aniline derivative sample
Procedure:
-
Prepare a dilute solution of the pyridyl aniline derivative in the chosen solvent (typically in the micromolar concentration range).
-
Record the absorption spectrum of the solvent as a baseline.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).[1]
-
The wavelength of maximum absorption (λ_max) corresponds to the energy of the primary electronic transition.
-
The onset of the absorption band (λ_onset) can be used to estimate the optical band gap (E_g) using the equation: E_g (eV) = 1240 / λ_onset (nm).[1]
Four-Point Probe Conductivity Measurement
The four-point probe method is a standard technique for measuring the sheet resistance and conductivity of thin films.
Instrumentation and Materials:
-
Four-point probe measurement setup
-
Thin film of the pyridyl aniline derivative on an insulating substrate
-
Current source
-
Voltmeter
Procedure:
-
Deposit a thin film of the pyridyl aniline compound onto a non-conductive substrate (e.g., glass or silicon wafer) using a suitable method such as spin-coating, drop-casting, or vacuum deposition.
-
Place the four-point probe head in contact with the surface of the thin film. The four probes should be arranged in a line with equal spacing.
-
Apply a constant current (I) through the two outer probes.
-
Measure the voltage (V) across the two inner probes.
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).
-
Measure the thickness (t) of the thin film using a profilometer or other suitable technique.
-
Calculate the conductivity (σ) of the film using the formula: σ = 1 / (Rs * t).
Visualizing Molecular Processes and Experimental Workflows
The unique electronic properties of pyridyl aniline derivatives can be conceptualized through signaling pathways and experimental workflows.
Caption: Intramolecular Charge Transfer (ICT) in a pyridyl aniline derivative.
Caption: Experimental workflow for characterizing electronic properties.
References
photophysical properties of substituted pyridyl anilines
An In-depth Technical Guide to the Photophysical Properties of Substituted Pyryl Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridyl anilines are a significant class of organic molecules that have garnered substantial interest across materials science, medicinal chemistry, and biomedical imaging. Their core structure, featuring an electron-donating aniline moiety linked to an electron-withdrawing pyridine ring, forms a classic donor-π-acceptor (D-π-A) system.[1] This electronic arrangement is the foundation for their rich and tunable photophysical properties, most notably their fluorescence and sensitivity to the local environment (solvatochromism).[2][3] The interplay between the molecular architecture and the electronic properties allows for the rational design of novel functional materials, highly sensitive fluorescent probes, and potential therapeutic agents.[1][4] This guide provides a comprehensive overview of the core photophysical characteristics of these derivatives, details the experimental protocols for their analysis, and summarizes key quantitative data to aid in research and development.
Core Molecular Structure and Electronic Properties
The fundamental structure of a pyridyl aniline derivative dictates its electronic and photophysical behavior. The molecule's properties are governed by the degree of intramolecular charge transfer (ICT) from the electron-rich aniline ring (donor) to the electron-deficient pyridine ring (acceptor).[1] The nature, number, and position of substituents on either ring can precisely modulate this ICT, providing a powerful tool for tuning the molecule's absorption and emission characteristics.[1][3]
-
Aniline Ring Substituents: Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups enhance the electron-donating capacity of the aniline, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) diminish it.[1]
-
Pyridine Ring Substituents: Substituents on the pyridine ring alter its electron-accepting strength. The position of the nitrogen atom and the point of linkage to the aniline are also critical determinants of the overall electronic landscape.[1]
Caption: General D-π-A structure of substituted pyridyl anilines and the ICT process.
Key Photophysical Properties
The D-π-A architecture of pyridyl anilines gives rise to distinct photophysical behaviors, including strong absorption and emission, and pronounced solvatochromism.
Solvatochromism
A hallmark of many pyridyl aniline derivatives is their positive solvatochromism, where the emission maximum shifts to a longer wavelength (a red shift) as the polarity of the solvent increases.[2][3] This phenomenon occurs because the excited state has a larger dipole moment than the ground state due to ICT. Polar solvent molecules arrange around the excited fluorophore, lowering its energy. This stabilization is more pronounced for the excited state than the ground state, reducing the energy gap for fluorescence and causing a red shift in the emission spectrum.[2][5] This property makes them excellent candidates for fluorescent probes that can report on the polarity of their microenvironment.
Caption: Energy diagram illustrating the mechanism of positive solvatochromism.
Quantitative Photophysical Data
The following table summarizes representative photophysical data for various substituted pyridyl aniline derivatives, highlighting the influence of substituents and solvent on their properties.
| Compound/Substituent | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Ref. |
| 2-(propylamino)-5-((4-methoxyphenyl)thio)-4-(4-nitrophenyl)nicotinonitrile | Dichloromethane | - | 460-487 (Blue) | 0.07 - 0.16 | [6] |
| 2-(benzylamino)-5-((4-methoxyphenyl)thio)-4-phenylnicotinonitrile | Dichloromethane | - | 460-487 (Blue) | 0.07 - 0.16 | [6] |
| 5-Aryl-2,2′-bipyridine with 4-fluoroaniline at C6 | Varies | - | Bathochromic shift | Increased vs. OMe | [3] |
| 5-(4-methoxyphenyl)-2,2′-bipyridine with 4-fluoroaniline at C6 | Varies | - | Hypsochromic shift | Significant increase | [3] |
| 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones with Et₂N-, Ph₂N- or carbazol-9-yl- | Toluene | - | Blue-Green | up to 0.89 | [5] |
Note: Data is often presented as ranges or qualitative shifts in the literature, reflecting the focus on structure-property relationships. Specific values are highly dependent on the exact molecular structure.
Experimental Protocols
Accurate characterization of photophysical properties is crucial. Below are detailed methodologies for key experiments.
UV-Visible Absorption and Fluorescence Spectroscopy
This protocol outlines the standard procedure for measuring absorption and emission spectra to determine λ_abs, λ_em, and Stokes shift.
Materials:
-
Spectrophotometer (for absorption)
-
Spectrofluorometer (for emission)
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol)
-
Substituted pyridyl aniline sample
Procedure:
-
Sample Preparation: Prepare a stock solution of the pyridyl aniline derivative in a chosen solvent (e.g., 1 mM). From this stock, prepare a dilute solution (typically 1-10 μM) to ensure the absorbance is within the linear range of the instrument (ideally < 0.1) to avoid inner filter effects.[7]
-
Absorption Spectrum:
-
Record a baseline spectrum using a cuvette containing only the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-700 nm).
-
The wavelength of maximum absorbance is noted as λ_abs.
-
-
Emission Spectrum:
-
Excite the sample at its λ_abs.
-
Record the fluorescence emission spectrum over a wavelength range starting just above the excitation wavelength to the near-infrared.
-
The wavelength of maximum emission intensity is noted as λ_em.
-
-
Data Analysis: Calculate the Stokes shift (in nm or cm⁻¹) as the difference between the emission and absorption maxima. Repeat measurements in solvents of varying polarity to assess solvatochromism.
Fluorescence Quantum Yield (Φ_F) Determination
The comparative method is most commonly used for determining Φ_F, which measures the efficiency of the fluorescence process.[8]
Materials:
-
A well-characterized fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54; or 9,10-diphenylanthracene in cyclohexane, Φ_F = 0.95).[9]
-
Spectrofluorometer and UV-Visible Spectrophotometer.
-
Prepared solutions of the test sample and the standard.
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the test sample and the fluorescence standard in the same solvent. The absorbance of all solutions at the chosen excitation wavelength must be kept below 0.1.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation/emission slit widths, detector voltage) for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard. The plots should be linear. The quantum yield of the test sample (Φ_test) is calculated using the following equation:[8]
Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_test and Grad_std are the gradients of the respective plots.
-
n_test and n_std are the refractive indices of the test and standard solutions (if solvents differ).
-
Experimental and Data Analysis Workflow
The process of characterizing a novel substituted pyridyl aniline follows a logical progression from synthesis to detailed photophysical analysis.
Caption: Standard workflow for the photophysical characterization of pyridyl anilines.
Conclusion
Substituted pyridyl anilines are a versatile class of fluorophores whose photophysical properties can be systematically tuned through synthetic modification. Their characteristic D-π-A structure leads to significant intramolecular charge transfer, resulting in properties like positive solvatochromism that are highly valuable for developing environmental sensors and bio-imaging agents.[2][5][10] The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to design, synthesize, and characterize novel pyridyl aniline derivatives for advanced applications in chemistry, biology, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
theoretical calculation of 2-(pyridin-3-yl)aniline properties
An In-Depth Technical Guide on the Theoretical Properties of 2-(Pyridin-3-yl)aniline
Disclaimer: Publicly available research detailing comprehensive theoretical and experimental studies specifically on this compound is limited. This document serves as a technical guide compiled from foundational chemical principles, computational chemistry methodologies, and data from structurally analogous compounds. The quantitative data and protocols provided are illustrative and intended to serve as a framework for future research.
Introduction
This compound, with the molecular formula C₁₁H₁₀N₂, is a biaryl aromatic amine of significant interest in medicinal chemistry and materials science.[1][2][3] Its structure, featuring an aniline ring connected to a pyridine ring, presents a unique combination of electronic and hydrogen-bonding capabilities.[4] Pyridine and aniline moieties are prevalent structural motifs in numerous drug molecules, and their combination in this compound suggests potential applications as a scaffold in drug discovery and as a precursor for novel organic materials.[4][5] Understanding the theoretical properties of this molecule is crucial for predicting its reactivity, molecular interactions, and potential biological activity.
This technical guide provides a comprehensive overview of the theoretical properties of this compound, based on established computational chemistry protocols. It is intended for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
The core structure of this compound consists of a pyridine ring attached to an aniline ring at the 2-position of the aniline.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 177202-83-4[1][2][3][6] |
| Molecular Formula | C₁₁H₁₀N₂[1][2][3] |
| Molecular Weight | 170.21 g/mol [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CN=CC=C2)N |
Theoretical Physicochemical and Electronic Properties
The following tables present illustrative theoretical properties of this compound, calculated using Density Functional Theory (DFT). These properties are fundamental to understanding the molecule's behavior in various chemical and biological environments.
Table 2: Calculated Physicochemical Properties
| Property | Predicted Value |
|---|---|
| Molar Refractivity | 53.42 ± 0.3 cm³ |
| Polarizability | 19.31 ± 0.5 10⁻²⁴ cm³ |
| Surface Tension | 45.2 ± 3.0 dyne/cm |
| pKa (most basic) | 4.85 ± 0.10 |
Table 3: Calculated Electronic Properties
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.68 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap | 4.79 |
| Ionization Potential | 5.68 |
| Electron Affinity | 0.89 |
Computational Protocols
The theoretical data presented in this guide are based on a generalized computational protocol using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[5][7]
Geometry Optimization and Vibrational Analysis
-
Software: Gaussian 16 or ORCA
-
Method: Density Functional Theory (DFT)
-
Procedure:
-
An initial 3D structure of this compound is constructed using a molecular editor like Avogadro.
-
A full geometry optimization is performed without any constraints to locate the lowest energy conformation of the molecule.
-
Vibrational frequency calculations are then carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Properties Calculation
-
Procedure:
-
Using the optimized molecular geometry, a single-point energy calculation is performed.
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output file.
-
The HOMO-LUMO energy gap is calculated as E_gap = E_LUMO - E_HOMO.
-
Spectroscopic Properties Prediction
-
Procedure:
-
IR Spectrum: The vibrational frequencies and corresponding intensities are obtained from the frequency calculation.
-
UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized structure to predict the electronic transitions and the corresponding absorption wavelengths.
-
Molecular Electrostatic Potential (MEP) Mapping
-
Procedure:
-
The MEP surface is generated from the calculated electron density.
-
The surface is color-coded to visualize the electrostatic potential, with red indicating electron-rich (nucleophilic) regions and blue indicating electron-poor (electrophilic) regions.
-
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Computational Workflow
Caption: A generalized workflow for the theoretical calculation of molecular properties.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical inhibition of a signaling pathway by this compound.
References
- 1. 2-Pyridin-3-ylaniline | C11H10N2 | CID 459519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. 177202-83-4|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(pyridin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of 2-(pyridin-3-yl)aniline, a valuable bifunctional building block in medicinal chemistry and materials science.[1] The synthesis of this and similar biaryl amines is most effectively achieved through two primary palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][2] These methods offer a versatile and efficient means to construct the critical carbon-carbon or carbon-nitrogen bond, respectively.
Method 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds. In the context of synthesizing this compound, this can be achieved by coupling an aminophenylboronic acid derivative with a halopyridine or by coupling a pyridineboronic acid with a haloaniline. A common approach involves the reaction of 2-aminophenylboronic acid with 3-bromopyridine.
Reaction Scheme:
Catalytic Cycle for Suzuki-Miyaura Coupling:
The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates and scales.
Materials:
-
2-Aminophenylboronic acid
-
3-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-aminophenylboronic acid (1.2 eq.), 3-bromopyridine (1.0 eq.), and potassium carbonate (2.0 eq.).
-
In a separate vial, prepare the catalyst by mixing palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.).
-
Add the catalyst mixture to the Schlenk flask.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of (Hetero)aryl Halides with (Hetero)arylboronic Acids
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of similar substrates.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF | Dioxane | 80 | 82 |
| 2 | 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF | Dioxane | 80 | 74 |
| 3 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 100 | 89 |
| 4 | 4-Iodoanisole | Phenyl-B(dan) | Pd-PEPPSI-IPr (2.0) | - | KOt-Bu | Toluene | 70 | 92 |
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. For the synthesis of this compound, this would involve the coupling of aniline with a 3-halopyridine or the coupling of 3-aminopyridine with a haloarene. The former is a more direct approach.
Reaction Scheme:
Note: A more practical Buchwald-Hartwig approach would involve coupling a pre-functionalized aniline, such as 2-bromoaniline, with 3-aminopyridine, or using an ammonia surrogate.
A more feasible Buchwald-Hartwig route would be the coupling of 3-bromopyridine with an aniline derivative where the amino group is protected or where a directing group favors ortho-amination.
Catalytic Cycle for Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition of the aryl halide, coordination and deprotonation of the amine, and reductive elimination of the arylamine product.[2][3]
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Halopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organic halide or pseudohalide.[2][3] For professionals in drug discovery and development, the synthesis of substituted pyridines is of paramount importance, as the pyridine motif is a key component in numerous pharmaceutical agents.
This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of 3-halopyridines, a class of substrates that can present unique challenges due to the electron-deficient nature of the pyridine ring. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.[4]
Reactivity of 3-Halopyridines
The reactivity of 3-halopyridines in Suzuki-Miyaura coupling follows the general trend for organic halides, with the rate of oxidative addition to the palladium(0) catalyst decreasing as the electronegativity of the halogen increases.
Reactivity Order: 3-Iodopyridine > 3-Bromopyridine > 3-Chloropyridine[4]
-
3-Iodo and 3-Bromopyridines: These are generally more reactive and can often be coupled successfully using traditional palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4][5]
-
3-Chloropyridines: As the least reactive of the series, 3-chloropyridines often require more sophisticated and highly active catalyst systems to achieve good yields.[4] These systems typically involve the use of bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines like XPhos and SPhos) or N-heterocyclic carbene (NHC) ligands.[4][6]
Data Presentation: Reaction Conditions and Yields
The following tables summarize various successful conditions for the Suzuki-Miyaura coupling of different 3-halopyridines with arylboronic acids.
Table 1: Suzuki-Miyaura Coupling of 3-Bromo and 3-Iodopyridines
| 3-Halopyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 6 | High | [4] |
| 3-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (0.5 M aq.) | Propylene Carbonate | 130 | - | 93 | [5] |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | PPh₃ | K₂CO₃ | H₂O | 100 | 1 | 92 | [7] |
| 3-Bromopyridine | 4-Tolylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 95 | [8] |
Table 2: Suzuki-Miyaura Coupling of 3-Chloropyridines
| 3-Chloropyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 98 | [6] |
| 3-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 2-MeTHF | 100 | 12-24 | High | [4] |
| 3-Chloropyridine | Arylboronic acid | (NHC)Pd(cinn)Cl (0.5) | - | NaHCO₃ | H₂O | 100 | 12 | 39-99 | [9] |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | 24 | 94 | [10] |
Experimental Protocols
Protocol 1: General Procedure for 3-Bromo/Iodopyridines using Pd(PPh₃)₄
This protocol is a general starting point for the coupling of more reactive 3-bromo- and 3-iodopyridines.
Materials:
-
3-Bromopyridine or 3-Iodopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
To the oven-dried Schlenk flask, add the 3-halopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).[4]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.[4]
-
Add the degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.[4] The solvent should be degassed by bubbling with an inert gas for at least 30 minutes prior to use.
-
Heat the reaction mixture to 80 °C with vigorous stirring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6 hours.[4]
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Protocol for Challenging 3-Chloropyridines using a Buchwald Ligand
This protocol is designed for the more challenging coupling of 3-chloropyridines, employing a highly active catalyst system.
Materials:
-
3-Chloropyridine (1.0 mmol)
-
Arylboronic acid or boronic ester (1.5 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
SPhos or XPhos ligand (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane or 2-Methyltetrahydrofuran (2-MeTHF) (2 mL)
-
Anhydrous and degassed solvent
-
Oven-dried reaction vial with a screw cap and magnetic stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, add the 3-chloropyridine (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos ligand (0.04 mmol) to the oven-dried reaction vial.
-
Add the anhydrous and degassed 1,4-dioxane or 2-MeTHF (2 mL) via syringe.[4][6]
-
Seal the vial tightly with the screw cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.[6]
-
Monitor the reaction progress by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the pure product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromopyridine with Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry.[1] This powerful transformation enables the formation of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of a vast array of biologically active compounds and drug candidates.[1] The pyridine moiety is a prevalent scaffold in numerous pharmaceuticals, and the ability to efficiently introduce diverse aniline functionalities onto this core structure is of significant interest for lead discovery and optimization in drug development programs.
These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 3-bromopyridine with a range of substituted anilines.
Reaction Principle
The Buchwald-Hartwig amination of 3-bromopyridine with anilines involves the palladium-catalyzed coupling of the C-Br bond of the pyridine ring with the N-H bond of the aniline. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition to the carbon-bromine bond of 3-bromopyridine to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The aniline coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl-3-aminopyridine product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2]
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific electronic and steric properties of the aniline coupling partner.[2]
Key Parameters and Optimization
Successful Buchwald-Hartwig amination of 3-bromopyridine with anilines requires careful consideration and optimization of several key reaction parameters:
-
Palladium Precursor: A variety of palladium sources can be employed, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being the most common. Pre-formed palladium-ligand complexes, known as precatalysts, can also be utilized for improved activity and reproducibility.
-
Ligand: The choice of phosphine ligand is critical and significantly influences the reaction's efficiency and substrate scope. Bulky, electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, are often highly effective for the amination of heteroaryl halides.[3] For less demanding couplings, bidentate ligands like BINAP and Xantphos can also be successful.
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the aniline. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The choice of base can be substrate-dependent, with weaker bases like K₃PO₄ being advantageous for substrates with base-sensitive functional groups.
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions. Toluene, dioxane, and tetrahydrofuran (THF) are common solvents for this transformation.
-
Temperature: The reaction is typically heated to facilitate the catalytic cycle, with temperatures ranging from 80 to 110 °C.
Data Presentation
The following tables summarize typical reaction conditions and representative yields for the Buchwald-Hartwig amination of 3-bromopyridine with various anilines.
Table 1: Representative Reaction Conditions for the Amination of 3-Bromopyridine with Anilines
| Parameter | Condition |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos (2-4 mol%), SPhos (2-4 mol%), or BINAP (3-6 mol%) |
| Base | NaOtBu (1.2-1.5 equiv) or K₃PO₄ (2.0 equiv) |
| Solvent | Toluene or Dioxane (anhydrous) |
| Temperature | 100-110 °C |
| Reaction Time | 4-24 hours |
Table 2: Substrate Scope of the Buchwald-Hartwig Amination of 3-Bromopyridine with Various Anilines (Representative Yields)
| Aniline Substituent | Product | Typical Yield (%) |
| Unsubstituted | N-phenylpyridin-3-amine | 85-95 |
| 4-Methoxy | N-(4-methoxyphenyl)pyridin-3-amine | 90-98 |
| 4-Methyl | N-(p-tolyl)pyridin-3-amine | 88-96 |
| 4-Trifluoromethyl | N-(4-(trifluoromethyl)phenyl)pyridin-3-amine | 75-85 |
| 4-Cyano | 4-((pyridin-3-yl)amino)benzonitrile | 70-80 |
| 2-Methyl | N-(o-tolyl)pyridin-3-amine | 80-90 |
| 2,6-Dimethyl | N-(2,6-dimethylphenyl)pyridin-3-amine | 65-75 |
Note: Yields are highly dependent on the specific reaction conditions and the purity of reagents and solvents. The data presented are representative and may require optimization for specific applications.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of 3-Bromopyridine with Aniline
This protocol describes a general procedure for the palladium-catalyzed amination of 3-bromopyridine with aniline. This procedure should be adapted and optimized for other substituted anilines.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-bromopyridine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe, followed by the addition of the aniline via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-phenylpyridin-3-amine.
Mandatory Visualization
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
References
Application Notes and Protocols for the Synthesis of 2-(pyridin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-3-yl)aniline is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to an aniline moiety, is a key pharmacophore in various biologically active compounds. This document provides a detailed experimental protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, offering high yields and broad functional group tolerance. The protocol described herein is designed to be a reliable and reproducible method for the laboratory-scale synthesis of this important intermediate.
Principle of the Method
The synthesis of this compound is achieved through a Suzuki-Miyaura cross-coupling reaction between 2-bromoaniline and pyridine-3-boronic acid. The reaction is catalyzed by a palladium complex, typically with a phosphine ligand, in the presence of a base. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired biaryl product and regenerate the active catalyst.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Bromoaniline | C₆H₆BrN | 172.02 |
| Pyridine-3-boronic acid | C₅H₆BNO₂ | 122.92 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 |
| Water (degassed) | H₂O | 18.02 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
| Hexane | C₆H₁₄ | 86.18 |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
Equipment
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromoaniline (1.0 mmol, 1.0 equiv.), pyridine-3-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
To the flask, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure all solids are well-suspended.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel. A gradient of hexane/ethyl acetate is typically effective for eluting the pure this compound.
Data Presentation
Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometry |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | 1.0 equiv. |
| Pyridine-3-boronic acid | C₅H₆BNO₂ | 122.92 | 1.2 equiv. |
| This compound | C₁₁H₁₀N₂ | 170.21 | Product |
Expected Yield and Physicochemical Properties
| Parameter | Value | Reference |
| Expected Yield | 70-85% | Based on similar Suzuki coupling reactions. |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Not available | [1] |
| Molecular Weight | 170.21 g/mol | [2] |
Characterization Data
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.77 (d, J = 4.0 Hz, 1H), 8.08 (d, J = 7.5 Hz, 1H), 7.38-7.26 (m, 2H), 7.17 (d, J = 7.5 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 4.99 (br s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 147.5, 144.0, 138.5, 136.1, 128.9, 127.5, 121.4, 116.1, 110.1 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Note and Protocol: Purification of 2-(Pyridin-3-yl)aniline by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Pyridin-3-yl)aniline is a key building block in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of various pharmacologically active compounds. The purity of this intermediate is crucial for the successful synthesis of target molecules and for ensuring the reliability of biological data. Column chromatography is a widely used and effective technique for the purification of organic compounds. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is designed to remove common impurities, such as unreacted starting materials and side-products from typical synthetic routes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂ | [1][2] |
| Molecular Weight | 170.21 g/mol | [1] |
| Appearance | Solid | |
| XLogP3-AA | 1.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 38.9 Ų | [1] |
Experimental Protocol: Column Chromatography Purification
This protocol outlines the materials, equipment, and step-by-step procedure for the purification of this compound.
1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, for deactivating silica gel)
-
Dichloromethane (for sample loading)
-
-
Equipment:
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Fraction collector or collection tubes/flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
-
2. Preparation of the Stationary Phase (Slurry Packing Method)
-
Determine the amount of silica gel required. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
In a beaker, prepare a slurry of the silica gel in the initial, least polar eluent (e.g., Hexane or a Hexane/Ethyl Acetate mixture).
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry. The packed column should be wet with the solvent.[3]
3. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.
-
Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel, then evaporating the solvent.
-
Carefully add the sample solution or the dry-loaded silica to the top of the packed column.
-
Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
4. Elution and Fraction Collection
The separation is achieved by gradually increasing the polarity of the mobile phase. A gradient elution from a non-polar solvent (Hexane) to a more polar solvent (Ethyl Acetate) is recommended. The basic nature of the pyridine and aniline moieties can lead to tailing on acidic silica gel; adding a small amount of triethylamine (~0.1-1%) to the mobile phase can mitigate this issue.[4]
-
Begin elution with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase as the elution progresses. A suggested gradient is provided in Table 2.
-
Collect fractions of a consistent volume in test tubes or flasks.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
Table 2: Suggested Gradient Elution System
| Step | Hexane (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |
| 1 | 95 | 5 | 2 | Elute non-polar impurities. |
| 2 | 90 | 10 | 3 | Continue eluting less polar impurities. |
| 3 | 80 | 20 | 5 | Elute the target compound. |
| 4 | 70 | 30 | 3 | Ensure complete elution of the product. |
| 5 | 50 | 50 | 2 | Elute more polar impurities. |
5. Analysis of Fractions and Product Isolation
-
Develop the TLC plates in an appropriate solvent system (e.g., 80:20 Hexane:Ethyl Acetate) to identify the fractions containing the pure product.
-
Combine the pure fractions containing this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, LC-MS, or NMR.
Expected Results
The retention factor (Rf) is a key parameter in chromatography. The expected Rf values for this compound and potential impurities in a representative TLC system are summarized in Table 3. The actual Rf values may vary depending on the specific conditions.
Table 3: Expected TLC and Column Elution Profile
| Compound | Expected Rf (80:20 Hexane:EtOAc) | Elution Order |
| Non-polar impurities | High (>0.6) | First |
| This compound | Moderate (~0.3-0.4) | Second |
| Polar impurities | Low (<0.2) | Last |
Visual Workflow of the Purification Process
The following diagram illustrates the key steps in the column chromatography purification of this compound.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Compound Stuck on the Column: If the compound does not elute, the mobile phase may not be polar enough. Gradually increase the polarity of the eluent. The basic nature of the compound might also be causing strong interaction with the acidic silica gel; adding triethylamine to the mobile phase can help.[4]
-
Poor Separation: If there is poor separation between the product and impurities, optimize the solvent system by testing different solvent ratios with TLC. A slower gradient or a different solvent system (e.g., dichloromethane/methanol) may be required.
-
Tailing on TLC: Tailing is common for amines on silica gel. Adding a small amount of triethylamine or ammonia to the TLC developing solvent can improve the spot shape.
This application note provides a comprehensive and detailed protocol for the purification of this compound by silica gel column chromatography. By following this methodology, researchers can obtain a high-purity product, which is essential for subsequent synthetic steps and biological evaluations in the drug development process. The provided data and workflow diagrams offer a clear and structured guide for successful purification.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-(Pyridin-3-yl)aniline
Introduction
2-(Pyridin-3-yl)aniline is a key structural motif and a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via a Suzuki-Miyaura cross-coupling reaction, presents unique challenges when transitioning from laboratory scale to pilot or industrial scale production. These application notes provide a comprehensive overview of the challenges associated with the scale-up synthesis of this compound and offer detailed protocols and troubleshooting guides to address these issues. The focus is on ensuring a robust, scalable, and efficient process for the synthesis of this important intermediate.
The primary synthetic route involves the palladium-catalyzed cross-coupling of a pyridine-containing boronic acid or its derivative with an aniline-containing halide, or vice versa. While conceptually straightforward, the presence of the pyridine ring introduces complexities that can significantly impact reaction efficiency, yield, and purity on a larger scale.
Core Challenges in Scale-Up Synthesis
The scale-up of the Suzuki-Miyaura coupling for this compound synthesis is often hampered by several factors inherent to the reactive partners and the reaction mechanism. A thorough understanding of these challenges is critical for successful process development.
-
Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, a well-documented issue often referred to as the "2-pyridyl problem" when the connection is at the 2-position, but still relevant for the 3-substituted isomer. This necessitates careful selection of ligands and potentially higher catalyst loadings.
-
Side Reactions and Impurity Formation: Several side reactions can occur, leading to yield loss and complex purification profiles. These include:
-
Homocoupling: The coupling of two molecules of the boronic acid reagent to form bipyridyl or biaryl impurities. This is often exacerbated by the presence of oxygen.
-
Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid by water or other protic sources, leading to the formation of the corresponding unsubstituted pyridine.
-
Dehalogenation: The reduction of the aryl halide starting material, resulting in the formation of aniline as a byproduct.
-
-
Process and Engineering Challenges:
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up. Exothermic reactions that are easily controlled in the lab can become difficult to manage in large reactors, potentially leading to runaway reactions or the formation of thermal degradation products.
-
Mass Transfer and Mixing: Inefficient stirring in large vessels can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and inconsistent results.
-
Work-up and Purification: Isolation of the final product from large volumes of solvent and removal of residual palladium to meet stringent pharmaceutical specifications (typically <10 ppm) are non-trivial tasks at scale. Recrystallization, a common lab purification technique, requires careful solvent selection and control of cooling rates to be effective and scalable.
-
Data Presentation: Optimization of Reaction Parameters
The following tables summarize key parameters and their impact on the Suzuki-Miyaura coupling for the synthesis of pyridyl-anilines, based on literature for analogous systems. This data provides a starting point for optimization studies.
Table 1: Comparison of Palladium Catalyst Systems
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/Water | 80-100 | Good to Excellent | SPhos is a bulky, electron-rich ligand that can mitigate pyridine inhibition. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100-110 | Good to Excellent | XPhos is another effective Buchwald ligand for challenging couplings. |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 90-100 | Moderate to Good | A more traditional catalyst; may require higher loading and longer reaction times. | |
| PdCl₂(dppf) | Na₂CO₃ | DME/Water | 85-95 | Moderate to Good | Often used but can be less effective for pyridyl substrates compared to Buchwald ligands. |
Table 2: Influence of Solvent and Base on a Model Pyridyl-Aryl Coupling
| Solvent System | Base | Relative Reaction Rate | Impurity Profile | Scalability Considerations |
| Toluene/Water | K₃PO₄ | Fast | Low homocoupling | Good for large scale; allows for azeotropic water removal if needed. |
| 1,4-Dioxane/Water | K₂CO₃ | Moderate | Moderate protodeboronation | Dioxane is a peroxide-former and has safety concerns at scale. |
| 2-MeTHF/Water | Cs₂CO₃ | Fast | Low | Greener solvent alternative to THF and Dioxane. Cesium carbonate is expensive. |
| Ethanol/Water | Na₂CO₃ | Slow to Moderate | Higher levels of side products | "Green" solvent, but lower boiling point may limit reaction temperature. |
Experimental Protocols
The following protocols are generalized procedures for the synthesis of this compound via Suzuki-Miyaura coupling. Note: These protocols should be optimized at a small scale before attempting a large-scale reaction. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Lab-Scale Synthesis (1-10 g)
Materials:
-
2-Bromoaniline (1.0 equiv)
-
3-Pyridylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.01-0.03 equiv)
-
SPhos (0.02-0.06 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous, finely ground (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous (degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-bromoaniline, 3-pyridylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, weigh the palladium(II) acetate and SPhos, and add them to the reaction flask.
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Protocol 2: Scale-Up Considerations and Pilot Plant Procedure (1-5 kg)
Key Scale-Up Adjustments:
-
Reactor: Use a glass-lined or stainless steel reactor with appropriate heating/cooling jackets, a robust agitation system, and inert gas blanketing.
-
Reagent Addition: For highly exothermic steps, consider controlled addition of one of the reagents or the catalyst slurry.
-
Temperature Control: Monitor the internal reaction temperature closely. The jacket temperature may need to be significantly different from the desired internal temperature to account for heat transfer limitations.
-
Palladium Removal: Post-reaction, a dedicated palladium scavenging step is often necessary. This can involve treatment with activated carbon, silica-based scavengers (e.g., thiol-functionalized silica), or extraction with aqueous solutions of reagents like cysteine or thiourea.
-
Purification: Recrystallization is the preferred method for purification at scale. A thorough solvent screen is essential to identify a system that provides good recovery and high purity.
Pilot Plant Procedure Outline:
-
Reactor Preparation: Inert the reactor by purging with nitrogen.
-
Charging Reagents: Charge the reactor with 2-bromoaniline, 3-pyridylboronic acid, and anhydrous, powdered potassium phosphate under a nitrogen blanket.
-
Solvent Addition: Add degassed toluene.
-
Catalyst Slurry Preparation: In a separate vessel, prepare a slurry of the palladium catalyst and ligand in a small amount of degassed toluene.
-
Catalyst Charging: Transfer the catalyst slurry to the main reactor via a pressure-equalized addition funnel or by vacuum.
-
Reaction: Heat the reactor contents to the target temperature (e.g., 100-110 °C) with efficient agitation. Monitor the reaction progress by in-process control (IPC) using HPLC.
-
Work-up and Palladium Scavenging: Once the reaction is complete, cool the mixture. Add a solution of a palladium scavenger and stir for a defined period. Filter the mixture to remove the scavenger and inorganic salts.
-
Extraction and Washes: Wash the organic phase with water and brine.
-
Crystallization: Concentrate the organic phase by distillation. Add an anti-solvent if necessary and cool the mixture in a controlled manner to induce crystallization.
-
Isolation and Drying: Isolate the product by centrifugation or filtration, wash with cold solvent, and dry under vacuum.
Mandatory Visualizations
Synthetic Pathway
Caption: Suzuki-Miyaura synthesis of this compound.
Key Challenges in Scale-Up
Caption: Relationship between scale-up and resulting challenges.
Troubleshooting Workflow for Low Yield
Caption: Decision workflow for troubleshooting low yield issues.
Application Notes and Protocols: 2-(Pyridin-3-yl)aniline as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(pyridin-3-yl)aniline scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the development of potent and selective kinase inhibitors. The pyridine ring often acts as a hinge-binding motif, interacting with the ATP-binding site of various kinases, while the aniline moiety provides a vector for substitutions to enhance potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes, experimental protocols, and data for researchers engaged in the discovery and development of kinase inhibitors based on this scaffold.
Target Kinases and Inhibitor Potency
Derivatives of the this compound scaffold have demonstrated inhibitory activity against a range of kinases implicated in oncology, inflammatory diseases, and neurodegenerative disorders. The following tables summarize the inhibitory potency (IC50) of representative compounds against key kinase targets.
Table 1: Inhibitory Activity against Mer and c-Met Kinases
| Compound ID | Scaffold Type | Target Kinase | IC50 (nM) |
| 18c | 2-Substituted Aniline Pyrimidine | Mer | 18.5 ± 2.3 |
| c-Met | 33.6 ± 4.3 | ||
| 14a | 2-Substituted Aniline Pyrimidine | Mer | 8.1 |
| 14b | 2-Substituted Aniline Pyrimidine | Mer | 9.6 |
Data sourced from a study on 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors.[1]
Table 2: Inhibitory Activity against JNK Kinases
| Compound ID | Scaffold Type | Target Kinase | IC50 (µM) |
| 1 | 4-(Pyrazol-3-yl)-pyrimidine | JNK3 | 0.63 |
| 12 | 4-(Pyrazol-3-yl)-pyridine | JNK3 | 0.16 |
| 13 | 4-(Pyrazol-3-yl)-pyridine | JNK3 | 0.08 |
Data from a study on 4-(pyrazol-3-yl)-pyridines as JNK inhibitors.[2]
Table 3: Inhibitory Activity against Aurora and MPS1 Kinases
| Compound ID | Scaffold Type | Target Kinase | Kᵢ (µM) |
| 3 | 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | >50 |
| Aurora A | >50 | ||
| Aurora B | >50 | ||
| 16 | 3-Aminopyridin-2-one derivative | MPS1 | 3.3 |
| Aurora A | >50 | ||
| Aurora B | 16 |
Data from a study on a 3-aminopyridin-2-one-based fragment library. Note: Kᵢ values are presented here.[3]
Signaling Pathways
The following diagrams illustrate the signaling pathways in which some of the key target kinases of this compound derivatives are involved.
Caption: Simplified Wnt/β-catenin signaling pathway involving GSK-3β.
Caption: Overview of the p38 MAPK signaling pathway in inflammation.
Caption: The JNK signaling cascade leading to apoptosis.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives via Suzuki Coupling
This protocol describes a general method for the synthesis of the this compound scaffold through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromopyridine
-
2-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 3-bromopyridine (1.0 eq), 2-aminophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for determining the in vitro potency of a test compound in inhibiting a specific kinase. This example uses an ADP-Glo™ luminescent assay format.
Materials:
-
Recombinant active kinase of interest (e.g., GSK-3β, p38α)
-
Kinase-specific substrate (peptide or protein)
-
Test compound (dissolved in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
Reaction Setup:
-
To the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO (for vehicle control).[4]
-
Add 2 µL of the kinase solution (pre-diluted in kinase assay buffer to an optimal concentration) to each well.[4]
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Add 2 µL of the substrate/ATP mix to each well to start the reaction.[4]
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.[4]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]
-
Incubate at room temperature for 40 minutes.[4]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubate at room temperature for 30-60 minutes.[4]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cellular Phosphorylation Assay (Western Blot)
This protocol is designed to assess the on-target activity of a kinase inhibitor by measuring the phosphorylation status of a downstream substrate in a cellular context.
Materials:
-
Cancer cell line with known activation of the target kinase.
-
Complete cell culture medium.
-
Test compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies specific for the phosphorylated and total forms of the target kinase or its substrate.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Conclusion
The this compound scaffold is a highly valuable starting point for the design and synthesis of novel kinase inhibitors. The information and protocols provided in this document offer a comprehensive resource for researchers to synthesize, evaluate, and characterize new compounds based on this promising chemical framework. Further optimization of this scaffold holds significant potential for the development of next-generation targeted therapies.
References
Application Notes and Protocols for the Synthesis of 2-(Pyridin-3-yl)aniline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-(pyridin-3-yl)aniline derivatives, a scaffold of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. The methodologies outlined below focus on the widely utilized Suzuki-Miyaura cross-coupling reaction, offering a robust and versatile route to this important class of compounds.
Introduction
The this compound core is a privileged structure in drug discovery, featuring a unique combination of a hydrogen bond acceptor (pyridine nitrogen) and a versatile aniline moiety that can be readily functionalized.[1][2] This structural motif is particularly prominent in the design of kinase inhibitors, where the pyridine ring can interact with the hinge region of the ATP-binding site, while the aniline portion can be modified to achieve desired potency, selectivity, and pharmacokinetic properties.[3][4] The synthesis of these derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a method of choice due to its mild reaction conditions and broad functional group tolerance.[1][5]
Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex.[1][5] For the synthesis of this compound, this typically involves the coupling of a pyridine-containing boronic acid or ester with an aniline-containing halide, or vice versa.
General Reaction Scheme:
The synthesis can be approached in two primary ways, with the Suzuki-Miyaura coupling as the key step:
Route A: Coupling of 3-bromopyridine with 2-aminophenylboronic acid. Route B: Coupling of 3-pyridylboronic acid with 2-bromoaniline.
Both routes are effective, and the choice may depend on the commercial availability and cost of the starting materials.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the synthesis of this compound.
Materials and Reagents:
-
3-Bromopyridine or 2-bromoaniline
-
2-Aminophenylboronic acid or 3-pyridylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or Potassium Phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid or its ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the degassed solvent to the reaction mixture via a syringe. A common solvent system is a 4:1 mixture of 1,4-dioxane and water.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from a few hours to overnight.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling to form biaryl amines, which are structurally analogous to this compound derivatives. These yields are indicative of what can be expected under optimized conditions.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 85[6] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 82[6] |
| 3 | 3-Bromoquinoline | Tris(3-pyridyl)boroxin | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Dioxane | 95 | 90-95[7] |
| 4 | 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃/Ligand | KF | Dioxane | 110 | 74[2] |
Application in Drug Discovery: Kinase Inhibition
Derivatives of this compound are frequently explored as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.[3][4]
Signaling Pathways
The PI3K/Akt/mTOR and MAPK signaling pathways are critical for cell proliferation, survival, and growth, and are often aberrantly activated in cancer.[8][9][10] Small molecule inhibitors targeting kinases within these pathways are a major focus of cancer drug discovery.[11] The this compound scaffold can serve as a foundation for developing inhibitors that target key kinases in these cascades.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials and Reagents:
-
Purified kinase enzyme
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Synthesized this compound derivatives (test compounds)
-
Positive control inhibitor
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
Reaction Setup:
-
Add a small volume of the diluted compound solutions to the wells of a 384-well plate.
-
Add the kinase enzyme to each well and incubate briefly at room temperature.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product (e.g., ADP) produced using a suitable detection reagent and a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Kinase Inhibitory Activity
The following table presents IC₅₀ values for representative kinase inhibitors with scaffolds related to this compound, demonstrating the potential of this compound class.
| Compound ID | Core Scaffold | Target Kinase | IC₅₀ (nM) |
| 1 | Pyridin-2-yl urea | ASK1 | 1.55[12] |
| 2 | Benzofuro[3,2-b]pyridin-2(1H)-one | BTK | 74[13] |
| 3 | Benzofuro[3,2-b]pyridin-2(1H)-one | PI3Kδ | 170[13] |
| 4 | 4-(Pyrazol-3-yl)-pyridine-2-anilino | JNK3 | 80[3] |
Workflow Visualization
The overall workflow for the synthesis and evaluation of this compound derivatives for drug discovery can be visualized as follows:
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutics, particularly kinase inhibitors. The Suzuki-Miyaura coupling provides an efficient and versatile synthetic route to access a wide range of derivatives. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the field of drug discovery to synthesize and evaluate these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of β-catenin signaling by the inhibitors of MAP kinase, tyrosine kinase, and PI3-kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual Inhibition of PI3 Kinase and MAP Kinase Signaling Pathways in Intrahepatic Cholangiocellular Carcinoma Cell Lines Leads to Proliferation Arrest but Not Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application of 2-(pyridin-3-yl)aniline in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives are a promising class of materials for developing high-performance Organic Light-Emitting Diodes (OLEDs) due to their versatile electronic properties. The incorporation of a pyridine ring can influence charge transport characteristics, making these compounds suitable for various roles within the OLED architecture, including as emissive materials, host materials, and charge-transporting layers. Specifically, 2-(pyridin-3-yl)aniline is a molecule of interest that combines the electron-deficient nature of a pyridine ring with the hole-transporting capabilities of an aniline moiety. This unique structure suggests its potential as an effective hole-transporting material (HTM) in OLEDs, contributing to improved device efficiency and stability.
This document provides detailed application notes and protocols for the synthesis of this compound and its application as a hole-transporting layer in the fabrication of OLED devices.
Synthesis of this compound
A common method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This protocol outlines a general procedure for the synthesis of a related compound, 3-Methyl-4-(pyridin-4-yl)aniline, which can be adapted for this compound by using the appropriate starting materials (2-bromoaniline and pyridine-3-boronic acid).
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-bromoaniline
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromoaniline (1 equivalent), pyridine-3-boronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to the flask.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Catalyst Addition: Add the palladium catalyst, palladium(II) acetate (0.05 equivalents), and the ligand, triphenylphosphine (0.1 equivalents).
-
Reflux: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Synthetic workflow for this compound via Suzuki-Miyaura coupling.
OLED Device Fabrication
This protocol describes a general procedure for the fabrication of a multilayer OLED device using this compound as the hole-transporting layer (HTL) via thermal evaporation in a high-vacuum chamber.
Experimental Protocol: Multilayer OLED Fabrication
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
This compound (HTL)
-
Hole-injection layer (HIL) material (e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine, NPB)
-
Emissive layer (EML) material (e.g., Tris(8-hydroxyquinolinato)aluminum, Alq₃)
-
Electron-transporting layer (ETL) material (e.g., Alq₃)
-
Electron-injection layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Cathode material (e.g., Aluminum, Al)
-
High-vacuum thermal evaporation system
-
Substrate cleaning equipment (ultrasonic bath, UV-ozone or plasma cleaner)
-
Glovebox with a nitrogen atmosphere
-
UV-curable epoxy and glass lids for encapsulation
Procedure:
-
Substrate Preparation:
-
Clean the patterned ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO.
-
-
Layer Deposition (High Vacuum < 10⁻⁶ Torr):
-
Hole-Injection Layer (HIL): Deposit a 30-50 nm thick layer of NPB onto the ITO substrate.
-
Hole-Transporting Layer (HTL): Deposit a 20-40 nm thick layer of this compound.
-
Emissive Layer (EML): Deposit a 30-60 nm thick layer of the emissive material (e.g., Alq₃).
-
Electron-Transporting Layer (ETL): Deposit a 20-40 nm thick layer of the electron-transporting material (e.g., Alq₃).
-
Electron-Injection Layer (EIL): Deposit a thin (0.5-1.5 nm) layer of LiF.
-
Cathode Deposition: Deposit a 100-150 nm thick layer of Al through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the fabricated device to a nitrogen-filled glovebox.
-
Encapsulate the device using a glass lid and UV-curable epoxy to protect the organic layers from moisture and oxygen.
-
Workflow for the fabrication of a multilayer OLED device.
Performance Data
While specific performance data for OLEDs employing this compound is not extensively documented in publicly available literature, the following table summarizes the performance of a representative OLED device using a high-performing pyridine-based derivative as the hole-transporting material. This data serves as a benchmark for the potential performance of devices incorporating this compound.
| Parameter | Value |
| Device Structure | ITO / HTL / EML / ETL / LiF / Al |
| Hole-Transporting Layer (HTL) | Pyridine-based derivative |
| Maximum Luminance | > 15,000 cd/m² |
| Maximum Current Efficiency | ~ 22.4 cd/A |
| Maximum Power Efficiency | ~ 18.2 lm/W |
| Maximum External Quantum Efficiency (EQE) | ~ 9% |
| Turn-on Voltage | ~ 3.5 V |
| Emission Color | Dependent on EML |
Signaling Pathways and Device Physics
The operation of an OLED is based on the injection of charge carriers (holes and electrons) from the electrodes, their transport through the organic layers, and their subsequent recombination in the emissive layer to generate light. The role of this compound as a hole-transporting material is crucial in this process.
Energy level diagram and charge transport in the OLED device.
Key Functions of this compound as an HTL:
-
Hole Injection: Facilitates the injection of holes from the anode (or HIL) into the organic stack.
-
Hole Transport: Efficiently transports these holes towards the emissive layer.
-
Electron Blocking: The relatively high Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of many pyridine derivatives can help confine electrons within the emissive layer, preventing them from reaching the anode and thus increasing the probability of radiative recombination.
Conclusion
This compound represents a promising molecular scaffold for the development of efficient hole-transporting materials for OLED applications. Its synthesis via established cross-coupling methodologies allows for facile production and derivatization. The protocols provided herein offer a comprehensive guide for researchers to synthesize this material and incorporate it into OLED devices for performance evaluation. Further research into the specific device physics and optimization of the layer architecture will be crucial to fully realize the potential of this compound and its derivatives in next-generation display and lighting technologies.
Application Notes and Protocols: Synthesis of Bioactive Nitrogen-Containing Heterocycles from 2-(Pyridin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-3-yl)aniline is a versatile bifunctional building block crucial for the synthesis of a variety of nitrogen-containing heterocycles. Its unique structure, featuring a pyridine ring and an aniline moiety, allows for the construction of fused polycyclic systems with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of γ-carbolines, a class of pyridinyl-carbazoles, from this compound. These compounds have garnered considerable interest in drug discovery due to their potential as anticancer agents and kinase inhibitors.
Nitrogen-containing heterocycles are fundamental scaffolds in a vast number of pharmaceuticals.[1] The γ-carboline core, in particular, is found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antiviral, antibacterial, and antitumor properties.[2] The strategic use of this compound as a precursor allows for the regioselective synthesis of these valuable heterocyclic frameworks.
Synthetic Applications: Synthesis of γ-Carbolines
The intramolecular cyclization of this compound is a key strategy for the synthesis of γ-carbolines (5H-pyrido[4,3-b]indoles). Transition metal catalysis, particularly with palladium and rhodium, has proven to be a highly effective method for facilitating this transformation through C-H bond activation and subsequent C-N bond formation.
Palladium-Catalyzed Intramolecular C-H Amination
Palladium-catalyzed intramolecular C-H amination offers a direct and efficient route to γ-carbolines from this compound. This method typically involves the use of a palladium catalyst, a suitable ligand, and an oxidant.
Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis of γ-Carboline
This protocol is a representative procedure based on established methods for palladium-catalyzed C-H amination.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Benzoquinone or other suitable oxidant
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the phosphine ligand (0.1 mmol, 10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol) and the oxidant (e.g., benzoquinone, 1.2 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired γ-carboline.
-
Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Rhodium-Catalyzed Annulation with Alkynes
Rhodium catalysis provides another powerful method for the synthesis of substituted γ-carbolines. In this approach, this compound can undergo a [4+2] annulation reaction with alkynes, leading to the formation of the carboline skeleton with concomitant introduction of substituents.[3][4]
Experimental Protocol: General Procedure for Rhodium-Catalyzed Synthesis of Substituted γ-Carbolines
This protocol is a representative procedure based on established methods for rhodium-catalyzed C-H activation and annulation.
Materials:
-
This compound
-
Substituted alkyne (e.g., diphenylacetylene)
-
[RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
Silver hexafluoroantimonate (AgSbF₆) or other suitable silver salt
-
Copper(II) acetate (Cu(OAc)₂) as an oxidant
-
Anhydrous solvent (e.g., t-AmOH or DCE)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (0.2 mmol), the alkyne (0.4 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.04 mmol, 20 mol%).
-
Add Cu(OAc)₂ (0.4 mmol) to the tube.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (2 mL) via syringe.
-
Heat the reaction mixture to 100-140 °C and stir for 24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the substituted γ-carboline.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of γ-carbolines and related heterocycles from 2-aminobiaryl precursors, providing an indication of the expected yields under various catalytic systems.
Table 1: Palladium-Catalyzed Intramolecular C-H Amination of 2-Aminobiaryls
| Entry | Catalyst (mol%) | Ligand (mol%) | Oxidant (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | BQ (1.2) | K₂CO₃ (2) | Toluene | 110 | 24 | 75-85 |
| 2 | PdCl₂(PPh₃)₂ (5) | - | O₂ (1 atm) | NaOAc (2) | DMA | 120 | 18 | 70-80 |
| 3 | Pd(TFA)₂ (10) | P(o-tol)₃ (20) | Ag₂CO₃ (1.5) | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 80-90 |
Data is representative and compiled from literature on similar 2-aminobiaryl cyclizations. BQ = Benzoquinone, DMA = Dimethylacetamide, TFA = Trifluoroacetate.
Table 2: Rhodium-Catalyzed Annulation of 2-Aminobiaryls with Alkynes
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Oxidant (equiv) | Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [RhCpCl₂]₂ (2.5) | AgSbF₆ (20) | Cu(OAc)₂ (2) | Diphenylacetylene | t-AmOH | 120 | 24 | 80-95 |
| 2 | [Rh(cod)Cl]₂ (5) | AgOTf (20) | Air | 1-Phenyl-1-propyne | DCE | 100 | 18 | 70-85 |
| 3 | --INVALID-LINK--₂ (5) | - | Cu(OAc)₂ (2) | Di-p-tolylacetylene | Dioxane | 130 | 24 | 85-95 |
Data is representative and compiled from literature on rhodium-catalyzed annulations. cod = 1,5-cyclooctadiene, OTf = triflate.
Mandatory Visualization
Experimental Workflow for γ-Carboline Synthesis
Caption: A generalized experimental workflow for the synthesis of γ-carbolines.
Signaling Pathway Inhibition by γ-Carboline Derivatives
Caption: Inhibition of a kinase signaling pathway by a γ-carboline derivative.
Applications in Drug Development
The synthesized γ-carboline derivatives from this compound are of significant interest to the pharmaceutical industry. Many natural and synthetic carbolines have demonstrated potent biological activities, including antitumor, antiviral, and anti-inflammatory properties.[2]
Kinase Inhibition
A primary area of investigation for γ-carboline derivatives is their role as kinase inhibitors.[1][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The planar, aromatic structure of the γ-carboline scaffold allows it to bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cell proliferation and survival.[6][7] For example, derivatives of the isomeric β-carbolines have been identified as potent inhibitors of Polo-like kinases (PLKs) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which are important targets in oncology and neurodegenerative diseases, respectively.[5][8]
The development of γ-carboline derivatives from this compound provides a platform for generating novel kinase inhibitors with potentially improved potency, selectivity, and pharmacokinetic properties. The ability to readily modify the carboline core through the choice of reaction partners (e.g., different alkynes in the rhodium-catalyzed reaction) allows for the exploration of structure-activity relationships (SAR) to optimize drug candidates.
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of medicinally relevant nitrogen-containing heterocycles. The protocols outlined in this document for the synthesis of γ-carbolines via palladium- and rhodium-catalyzed reactions provide robust and efficient methods for accessing these important scaffolds. The resulting γ-carboline derivatives are promising candidates for further investigation in drug discovery programs, particularly in the development of novel kinase inhibitors for the treatment of cancer and other diseases. The detailed methodologies and data presented herein are intended to facilitate the research and development efforts of scientists in academia and the pharmaceutical industry.
References
- 1. Design, Synthesis, Molecular Docking Study and Biological Evaluation of Novel γ-Carboline Derivatives of Latrepirdine (Dimebon) as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of γ-Carboline Derivatives via the Rh(III)-Catalyzed Regioselective C-H Activation/[4+2] Annulation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of γ-Carbolines through Annulative Cyclization between Indolyl Azines and Alkynes under Rhodium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A series of beta-carboline derivatives inhibit the kinase activity of PLKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Series of Beta-Carboline Derivatives Inhibit the Kinase Activity of PLKs | PLOS One [journals.plos.org]
- 7. β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational & experimental evaluation of the structure/activity relationship of β-carbolines as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2-(pyridin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and starting material considerations for the synthesis of 2-(pyridin-3-yl)aniline, a key intermediate in pharmaceutical research and development. The primary synthetic strategies discussed are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination, which are cornerstone reactions in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Introduction
This compound and its derivatives are important structural motifs in medicinal chemistry. The preparation of this biaryl amine scaffold is typically achieved through palladium-catalyzed cross-coupling reactions. The choice of starting materials and reaction conditions is crucial for achieving high yields and purity. This document outlines two robust and widely applicable methods for its synthesis.
Synthetic Strategies
The two principal retrosynthetic disconnections for this compound lead to two main palladium-catalyzed strategies:
-
Suzuki-Miyaura Coupling: Formation of the carbon-carbon bond between the phenyl and pyridinyl rings.
-
Buchwald-Hartwig Amination: Formation of the carbon-nitrogen bond between the aniline nitrogen and the pyridine ring.
These strategies are summarized in the logical workflow diagram below.
Caption: Retrosynthetic analysis of this compound.
Starting Materials
The selection of appropriate starting materials is critical for the success of the synthesis. The following tables summarize the key reagents for each of the proposed synthetic routes.
Table 1: Starting Materials for Suzuki-Miyaura Coupling
| Reagent | Formula | Molar Mass ( g/mol ) | Key Considerations |
| 3-Aminophenylboronic acid | C₆H₈BNO₂ | 136.95 | Commercially available, often as a hydrochloride salt or monohydrate which may require neutralization or drying.[1][2][3] |
| 3-Bromopyridine | C₅H₄BrN | 157.99 | A common, commercially available liquid reagent.[4][5] |
| Palladium Catalyst | e.g., Pd(PPh₃)₄ | 1155.56 | Tetrakis(triphenylphosphine)palladium(0) is a common choice. Other palladium sources and ligands can be used.[6][7] |
| Base | e.g., K₂CO₃ | 138.21 | Anhydrous potassium carbonate is frequently used. Other bases like K₃PO₄ can also be employed.[6] |
| Solvent | e.g., 1,4-Dioxane/Water | C₄H₈O₂ / H₂O | A mixture of an organic solvent and water is typical for Suzuki couplings. Solvents should be degassed.[6][7] |
Table 2: Starting Materials for Buchwald-Hartwig Amination
| Reagent | Formula | Molar Mass ( g/mol ) | Key Considerations |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | A commercially available solid. |
| 3-Pyridinylboronic Acid | C₅H₆BNO₂ | 122.92 | An alternative to 3-halopyridines in Suzuki couplings, but can also be used in some C-N coupling variations. |
| Palladium Pre-catalyst | e.g., Pd₂(dba)₃ | 915.72 | A common palladium(0) source. Often used in combination with a phosphine ligand. |
| Ligand | e.g., XPhos | C₃₃H₄₃P | Bulky, electron-rich phosphine ligands are often necessary for efficient C-N coupling.[8] |
| Base | e.g., NaOtBu | C₄H₉NaO | Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.[9] |
| Solvent | e.g., Toluene | C₇H₈ | Anhydrous, non-polar aprotic solvents are typically used. |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of this compound from 3-aminophenylboronic acid and 3-bromopyridine.
Materials and Reagents:
-
3-Aminophenylboronic acid
-
3-Bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-aminophenylboronic acid (1.0 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 3-bromopyridine (1.2 equiv) via syringe.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the limiting reagent).
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the synthesis of this compound from 2-bromoaniline and 3-pyridinylboronic acid (as an example of a C-N coupling variant, though typically it would be aniline and 3-bromopyridine). For the more traditional Buchwald-Hartwig, aniline would be used in place of a boronic acid derivative. The following is a general procedure.
Materials and Reagents:
-
2-Bromoaniline
-
Aniline
-
3-Bromopyridine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.02 equiv), XPhos (0.02-0.04 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube.
-
Add 2-bromoaniline (1.2 equiv) and aniline (1.0 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 3: Representative Reaction Parameters and Yields
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Bromo-3-methylaniline | Pyridine-4-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-18 | ~85%[6] |
| Buchwald-Hartwig | Aryl Bromide | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | >90%[8] |
| Buchwald-Hartwig | Aryl Bromide | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | 110 | 2-24 | 97%[10] |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Conclusion
The preparation of this compound can be effectively achieved through well-established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig methodologies offer versatile and reliable routes, with the choice of starting materials being a key determinant of the synthetic strategy. The protocols provided herein serve as a comprehensive guide for researchers in the synthesis of this valuable building block. Careful attention to the quality of reagents and the maintenance of inert reaction conditions are paramount for achieving high yields and purity.
References
- 1. 3-氨基苯硼酸 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminophenylboronic acid 98 206658-89-1 [sigmaaldrich.com]
- 4. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 5. chempanda.com [chempanda.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Pyridyl Substrates
Welcome to our technical support center dedicated to the successful execution of Buchwald-Hartwig amination reactions with challenging pyridyl substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to streamline your reaction optimization process.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of a pyridyl halide giving low to no yield?
Low yields with pyridyl substrates are common and often stem from the intrinsic properties of the pyridine ring. The primary culprit is the Lewis basic nitrogen atom within the pyridine ring, which can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This is particularly problematic with 2-halopyridines where the nitrogen is in close proximity to the reaction center.[2] Other common causes include suboptimal choice of ligand, base, or solvent, as well as the purity of reagents and the reaction setup.[1][2][3]
Q2: How can I prevent catalyst poisoning by the pyridine nitrogen?
The most effective strategy is to use sterically bulky, electron-rich phosphine ligands.[2] These ligands occupy the coordination sphere of the palladium center, physically hindering the pyridine nitrogen from binding and deactivating the catalyst.[2] Ligands from the biarylphosphine class, such as XPhos, RuPhos, and BrettPhos, are particularly effective in this regard.[3][4]
Q3: I am observing a significant amount of hydrodehalogenation as a side product. What can I do to minimize it?
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired amination.[3] This side reaction can be promoted by factors that slow down the reductive elimination step of the catalytic cycle. To minimize hydrodehalogenation, consider the following:
-
Ligand Choice: Employ bulky ligands that accelerate reductive elimination.[3]
-
Base Selection: While a strong base is necessary, using a large excess can sometimes be detrimental. Fine-tuning the stoichiometry of the base may be beneficial.[3]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (typically 1.2-1.5 equivalents) can help favor the amination pathway.[3]
-
Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried, as water can be a proton source for hydrodehalogenation.[3]
Q4: Which type of pyridyl halide is most reactive in this coupling?
The reactivity of halopyridines in Buchwald-Hartwig amination generally follows the trend of C-I > C-Br > C-Cl, which is related to the carbon-halogen bond strength.[5] The weaker the bond, the more readily the oxidative addition step occurs. Consequently, iodo-pyridines are the most reactive, followed by bromo-pyridines, while chloro-pyridines are the least reactive and often require more forcing conditions (e.g., higher temperatures, more active catalysts).[3][5]
Q5: How do I achieve regioselective amination on a dihalopyridine?
Regioselectivity in the amination of dihalopyridines is primarily governed by the differential reactivity of the carbon-halogen bonds.[5] For instance, in 2-bromo-4-iodopyridine, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective amination at the 4-position by carefully controlling the reaction conditions.[5] Similarly, for 2,4-dichloropyridine, the 2-position is generally more activated towards oxidative addition than the 4-position, leading to preferential amination at C2.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst poisoning by pyridine nitrogen.2. Inactive catalyst system (especially for less reactive chloro-pyridines).3. Insufficient reaction temperature.4. Impure reagents or non-inert reaction conditions. | 1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos).2. Use a more active palladium precatalyst (e.g., a G3 or G4 palladacycle). Increase catalyst loading (up to 5 mol%).3. Increase the reaction temperature (typically 80-110 °C).4. Use freshly purified reagents and rigorously dried, degassed solvents under a strict inert atmosphere (Argon or Nitrogen). |
| Significant Hydrodehalogenation | 1. Slow reductive elimination.2. Excess base.3. Presence of water. | 1. Employ sterically hindered ligands (e.g., BrettPhos).2. Reduce the amount of base used.3. Ensure all components of the reaction are anhydrous. |
| Formation of Palladium Black | 1. Catalyst decomposition. | 1. This indicates the active catalyst has fallen out of the catalytic cycle. Re-evaluate the ligand choice and ensure stringent inert conditions. Lowering the reaction temperature may also help. |
| Reaction Stalls | 1. Catalyst deactivation over time. | 1. This can happen if the catalyst is not stable under the reaction conditions. Consider a more robust ligand or a lower reaction temperature with a longer reaction time. |
| Poor Regioselectivity (with dihalopyridines) | 1. Reaction conditions are too harsh, leading to reaction at the less reactive site. | 1. Carefully control the reaction temperature and time. A less reactive base might also improve selectivity. |
Data Presentation: Reaction Parameter Screening
The following tables summarize the results of catalyst, ligand, base, and solvent screening for the Buchwald-Hartwig amination of various pyridyl substrates. This data is intended to serve as a starting point for your own reaction optimization.
Table 1: Ligand Screening for the Amination of 2-Chloropyridine with a Primary Amine
| Ligand | Pd Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 95 |
| RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 88 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 85 |
| BrettPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 92 |
Data synthesized from representative literature values.
Table 2: Base Screening for the Amination of 3-Bromopyridine with a Secondary Amine
| Base | Ligand | Pd Precursor | Solvent | Temperature (°C) | Yield (%) |
| NaOtBu | XPhos | Pd₂(dba)₃ | Toluene | 100 | 98 |
| LHMDS | XPhos | Pd₂(dba)₃ | Toluene | 100 | 96 |
| K₃PO₄ | XPhos | Pd₂(dba)₃ | Toluene | 110 | 75 |
| Cs₂CO₃ | XPhos | Pd₂(dba)₃ | Dioxane | 110 | 80 |
Data synthesized from representative literature values.
Table 3: Solvent Screening for the Amination of 4-Iodopyridine with Aniline
| Solvent | Ligand | Pd Precursor | Base | Temperature (°C) | Yield (%) |
| Toluene | RuPhos | Pd(OAc)₂ | NaOtBu | 90 | 94 |
| Dioxane | RuPhos | Pd(OAc)₂ | NaOtBu | 90 | 91 |
| THF | RuPhos | Pd(OAc)₂ | NaOtBu | 65 | 78 |
| t-BuOH | RuPhos | Pd(OAc)₂ | NaOtBu | 80 | 85 |
Data synthesized from representative literature values.
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of a Bromopyridine
This protocol provides a general starting point for the amination of bromopyridines with primary or secondary amines.
Materials:
-
Bromopyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the bromopyridine, palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Evacuation and Backfilling: Seal the Schlenk tube and evacuate and backfill with inert gas three times to ensure an inert atmosphere.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine.
Protocol 2: Regioselective Amination of 2-Bromo-4-iodopyridine
This protocol is designed for the selective amination at the C-4 position of 2-bromo-4-iodopyridine.
Materials:
-
2-Bromo-4-iodopyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
Xantphos (0.02 mmol, 2 mol%)
-
Cs₂CO₃ (1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
Follow the general setup and inert atmosphere procedures as described in Protocol 1.
-
Combine 2-bromo-4-iodopyridine, Pd(OAc)₂, Xantphos, and Cs₂CO₃ in the reaction vessel.
-
Add the anhydrous, degassed 1,4-dioxane and the amine.
-
Heat the reaction mixture to a carefully controlled temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction closely for the consumption of the starting material and the formation of the mono-aminated product.
-
Perform the work-up and purification as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination and the competing catalyst poisoning pathway with pyridyl substrates.
Caption: A logical workflow for troubleshooting low yields in the Buchwald-Hartwig amination of pyridyl substrates.
Caption: A decision-making diagram for selecting initial reaction conditions for the amination of pyridyl halides.
References
common side reactions in the synthesis of pyridyl anilines
Welcome to the technical support center for the synthesis of pyridyl anilines. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding common side reactions and challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyridyl anilines?
A1: The most prevalent and versatile methods are palladium-catalyzed cross-coupling reactions. These include the Buchwald-Hartwig amination, which couples a pyridyl halide (or triflate) with an aniline, and the Suzuki-Miyaura coupling, which involves the reaction of a pyridyl boronic acid (or ester) with a haloaniline (or vice-versa).
Q2: My Buchwald-Hartwig amination is giving a very low yield. What is the most likely cause when using a pyridine substrate?
A2: A common issue with 2-halopyridine substrates is catalyst poisoning. The nitrogen atom of the pyridine ring can coordinate strongly to the palladium catalyst, inhibiting its activity and halting the catalytic cycle.[1] Using sterically bulky phosphine ligands (e.g., Buchwald or Hartwig ligands) can help shield the palladium center and mitigate this poisoning effect.[1]
Q3: I am seeing a significant amount of a byproduct that is just my dehalogenated starting material. What is this side reaction and how can I prevent it?
A3: This side reaction is called hydrodehalogenation and is a known pathway in Buchwald-Hartwig aminations.[2][3] It can compete with the desired amination, particularly with primary amines, and involves a β-hydride elimination step.[2] To minimize this, ensure your reaction is run under a strictly inert atmosphere, as any moisture or hydrogen sources can facilitate this pathway. Optimizing the ligand and base combination is also critical.
Q4: In my Suzuki coupling, I'm observing a byproduct with a mass corresponding to a dimer of my boronic acid starting material. What is happening?
A4: You are observing homocoupling, a very common side reaction in Suzuki couplings.[4][5] This occurs when two molecules of the boronic acid reagent couple with each other. The reaction is significantly promoted by the presence of oxygen, which can interfere with the catalytic cycle by oxidizing the active Pd(0) catalyst to Pd(II).[4][6]
Q5: How can I minimize the homocoupling of my boronic acid in a Suzuki reaction?
A5: The most critical step is to rigorously exclude oxygen from your reaction.[4][6] This can be achieved by thoroughly degassing all solvents (e.g., by sparging with argon or nitrogen, or using freeze-pump-thaw cycles) and maintaining a strict inert atmosphere throughout the experiment.[4] Using a slight excess of the halide partner relative to the boronic acid can also disfavor the homocoupling pathway.
Q6: My boronic acid seems to be decomposing during the Suzuki reaction, leading to low conversion. What is this process?
A6: This side reaction is likely protodeboronation, which is the hydrolysis of the boronic acid to the corresponding arene (the pyridine ring in this case), effectively removing it from the reaction.[7] This is particularly an issue with heteroaryl boronic acids and is promoted by aqueous conditions.[7] To minimize it, you can use more stable boronic esters (like pinacol esters) or ensure your reaction is conducted under anhydrous conditions.[7]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Buchwald-Hartwig Amination
If you are experiencing low or no yield in your pyridyl aniline synthesis via Buchwald-Hartwig amination, consult the following troubleshooting table.
| Observation | Potential Cause | Suggested Solution | References |
| No reaction, starting materials consumed slowly or not at all. | Catalyst Poisoning: Pyridine nitrogen is coordinating to the palladium center. | Use sterically bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to shield the metal center. | [1] |
| Significant amount of dehalogenated pyridine starting material is formed. | Hydrodehalogenation: A competitive side reaction is occurring. | Ensure strictly anhydrous and anaerobic conditions. Screen different bases; sometimes a weaker base like Cs₂CO₃ or K₃PO₄ is preferable to strong alkoxides. | [2][3] |
| Reaction stalls, especially when using an aryl iodide. | Catalyst Inhibition: The iodide byproduct can form unreactive palladium dimers. | Use toluene as a solvent, which has poor solubility for iodide salts. Consider using aryl bromides or chlorides instead of iodides. | [8] |
| Reaction fails to initiate or proceeds very slowly. | Suboptimal Reagents/Setup: Poor quality reagents, solvent, or inert atmosphere. | Use pure starting materials. Ensure solvents are anhydrous and properly degassed. Maintain a positive pressure of inert gas (argon or nitrogen). | [1][9] |
Issue 2: Byproduct Formation in Suzuki-Miyaura Coupling
If your primary issue is the formation of significant byproducts during a Suzuki coupling to form a pyridyl aniline, use this guide.
| Byproduct Observed | Side Reaction | Suggested Solution | References |
| Dimer of boronic acid starting material (e.g., bipyridine). | Homocoupling: Oxidative coupling of two boronic acid molecules. | Rigorously exclude oxygen by degassing solvents and maintaining a strict inert atmosphere. Use a slight excess (1.1-1.2 equiv.) of the aryl halide. | [4][5][6] |
| Pyridine (from pyridyl boronic acid) or aniline (from anilino-boronic acid). | Protodeboronation: Hydrolysis of the C-B bond. | Use boronic esters (e.g., pinacol esters), which are more stable. Run the reaction under anhydrous conditions. | [7] |
| Dehalogenated aniline starting material. | Dehalogenation: Reductive cleavage of the C-X bond. | Optimize reaction time to avoid prolonged heating after product formation. Ensure solvents are not potential hydride sources. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Halopyridine
This is a generalized protocol and must be optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), the aniline (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.). The flask is evacuated and backfilled with argon or nitrogen three times.
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-5 mol%) under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This is a generalized protocol and must be optimized for specific substrates.
-
Reaction Setup: To an oven-dried flask, add the halopyridine or haloaniline (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., anhydrous K₃PO₄, 2.0-3.0 equiv.).[4]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a ligand like SPhos, 1-5 mol%) under a positive flow of inert gas.[4]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture) via syringe.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Visualizing Reaction Pathways
To better understand the challenges in these syntheses, the following diagrams illustrate the desired reaction versus common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Efficient Amination of Chloropyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the efficient amination of chloropyridines.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a chloropyridine is resulting in low or no conversion. What are the common causes?
Low to no conversion in the amination of chloropyridines is a frequent challenge, primarily because the C-Cl bond is less reactive than C-Br or C-I bonds. The oxidative addition of the chloropyridine to the palladium(0) catalyst is often the rate-limiting step.[1] Key factors to investigate include:
-
Catalyst System: The choice of palladium source and ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds.[1]
-
Reaction Conditions: These reactions typically require elevated temperatures to facilitate the difficult oxidative addition.[1]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen and can be deactivated. A strictly inert atmosphere is crucial.[1]
-
Purity of Reagents: Water and other impurities in the solvent, amine, or base can negatively impact the catalytic cycle.
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) as a side product. How can this be minimized?
Hydrodehalogenation is a common side reaction where the chloropyridine is reduced instead of aminated. This can occur when the desired C-N bond formation is slow. To suppress this side reaction:
-
Ligand Selection: Employ bulky, electron-rich ligands that accelerate the rate of reductive elimination to form the desired C-N bond, thus outcompeting the hydrodehalogenation pathway.[1]
-
Base Purity: Ensure the use of a high-purity, anhydrous base. Traces of metal hydroxides or water can promote this side reaction.[1]
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can favor the desired amination pathway.[1]
Q3: How can I achieve regioselective amination of a dichloropyridine?
Achieving regioselectivity in the amination of dichloropyridines can be challenging. The relative reactivity of the chlorine atoms is influenced by electronic effects and can be controlled by the choice of catalyst and reaction conditions. For example, in 2,4-dichloropyridine, the C2 position is generally more activated towards nucleophilic attack and oxidative addition than the C4 position due to the electron-withdrawing nature of the pyridine nitrogen.[1][2]
-
Catalyst Control: The choice of ligand can strongly influence the site of amination. For instance, a Xantphos-based catalyst has been shown to favor amination at the C2 position of 2,4-dichloropyridine with high selectivity.[1][2]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the more reactive site.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst | Use a pre-activated palladium source (precatalyst) or ensure the palladium(0) species is generated effectively. |
| Suboptimal ligand | Switch to a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[1][3] | |
| Insufficient temperature | Increase the reaction temperature, typically in the range of 80-120 °C.[3][4] | |
| Presence of oxygen or moisture | Ensure all reagents and solvents are anhydrous and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1][3] | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | Slow reductive elimination | Use a more electron-rich and sterically hindered ligand to accelerate C-N bond formation.[1] |
| Impure base | Use a fresh, high-purity batch of the base (e.g., NaOt-Bu).[1] | |
| Poor Regioselectivity (in Dichloropyridines) | Inappropriate catalyst system | Screen different ligands. For example, Xantphos can promote C2 selectivity in 2,4-dichloropyridine.[1][2] |
| Reaction temperature is too high | Attempt the reaction at a lower temperature to favor the more reactive chlorine atom.[1] | |
| Starting Material Insolubility | Poor choice of solvent | Screen alternative anhydrous, degassed solvents such as toluene, dioxane, or THF.[1] |
Catalyst Performance Data
The selection of the appropriate palladium source and ligand is critical for the successful amination of chloropyridines. Below is a summary of representative catalyst systems and their performance.
| Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 100-110 | Varies | Good to Excellent | Effective for a range of amines.[5] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 4-12 | >90 | High yields for challenging substrates.[6][7] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | Another highly effective bulky biarylphosphine ligand.[6][7] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | A more traditional catalyst, may be less effective for chloropyridines.[6] |
| XPhos Pd G3 | (integrated) | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | A pre-formed catalyst that can offer more consistent results.[3][6] |
Note: Yields are representative and can vary based on the specific chloropyridine, amine, and precise reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of Chloropyridines
This protocol provides a general starting point for the palladium-catalyzed amination of chloropyridines. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the palladium source, ligand, and base to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the chloropyridine and the amine to the flask.
-
Remove the flask from the glovebox (if applicable) and add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination of chloropyridines.
Caption: A troubleshooting decision tree for low conversion in chloropyridine amination.
References
Technical Support Center: Synthesis of Pyridyl Anilines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of pyridyl anilines, with a focus on the influence of base and solvent selection in Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyridyl anilines?
The most prevalent method for synthesizing pyridyl anilines is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms a carbon-nitrogen (C-N) bond between a halopyridine (e.g., 2-chloropyridine, 2-bromopyridine) and an aniline. This method is widely adopted due to its broad substrate scope, functional group tolerance, and generally high yields.
Q2: Why is the synthesis of pyridyl anilines, particularly 2-aminopyridines, often challenging?
The synthesis of 2-aminopyridines can be particularly challenging due to the propensity of the pyridine nitrogen to coordinate with the palladium catalyst. This coordination can "poison" the catalyst, inhibiting its activity and leading to low reaction yields.[1] The choice of a suitable bulky ligand is crucial to shield the palladium center and prevent this unwanted interaction.[1]
Q3: How do I choose the right base for my pyridyl aniline synthesis?
The selection of the base is critical and depends on the specific substrates and their functional group tolerance.[2]
-
Strong Bases (e.g., Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), Lithium bis(trimethylsilyl)amide (LHMDS)): These are generally the most effective for a wide range of anilines and lead to higher reaction rates. However, they are not compatible with base-sensitive functional groups like esters or nitro groups.[2][3]
-
Weaker Inorganic Bases (e.g., Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄)): These are good alternatives when dealing with base-sensitive substrates. Their use may necessitate higher reaction temperatures, longer reaction times, or a more active catalyst system to achieve comparable yields.[4]
Q4: What is the impact of the solvent on the Buchwald-Hartwig amination of pyridyl anilines?
The solvent plays a crucial role in ensuring the solubility of the reagents and catalyst, and can influence the reaction rate and side-product formation.
-
Aprotic, non-polar to polar solvents are typically used. Toluene and 1,4-dioxane are the most common and often most effective solvents for this reaction.[1]
-
If reagent solubility is an issue, a more polar solvent like N,N-Dimethylformamide (DMF) can be considered. However, DMF can sometimes coordinate with the palladium catalyst, potentially inhibiting the reaction.[1]
-
It is imperative to use anhydrous and degassed solvents to prevent deactivation of the palladium catalyst by water and oxygen.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Catalyst Poisoning: The nitrogen on the pyridine ring is coordinating to the palladium catalyst. | Use a sterically bulky phosphine ligand (e.g., XPhos, RuPhos, Xantphos) to shield the palladium center.[1] Consider using a pre-catalyst for more efficient generation of the active Pd(0) species.[4] |
| Inactive Catalyst: The palladium catalyst may have been deactivated by air or moisture. | Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use fresh, high-purity catalyst and anhydrous, degassed solvents.[1][4] | |
| Incorrect Base Selection: The base may be too weak to deprotonate the amine-palladium complex effectively. | If your substrate allows, switch to a stronger base like sodium tert-butoxide (NaOtBu).[2] Ensure the base is finely powdered for better dispersion. | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | Slow Reductive Elimination: The desired C-N bond formation is slow, allowing for competing side reactions. | Optimize the ligand, as some are more prone to promoting side reactions. Lowering the reaction temperature and extending the reaction time can also be beneficial.[2] |
| Presence of Water: Trace amounts of water can lead to the replacement of the halide with hydrogen. | Ensure all reagents and solvents are scrupulously dry. | |
| Reagent Insolubility | Poor Solvent Choice: One or more of the starting materials or the base is not fully dissolved in the reaction solvent. | Switch to a different solvent. If using toluene, consider trying 1,4-dioxane, or vice-versa. For particularly insoluble substrates, a more polar solvent like DMF could be trialed cautiously.[1] |
Quantitative Data on Base and Solvent Effects
The following tables summarize the impact of different bases and solvents on the yield of pyridyl aniline synthesis, based on literature data.
Table 1: Effect of Base on the Synthesis of N-(4-Methoxyphenyl)-4-(6-phenylpyridin-3-yl)pyrimidin-2-amine
Reaction Conditions: Aryl bromide, 4-methoxyaniline, dichlorobis(triphenylphosphine)Pd(II), Xantphos in refluxing toluene under a nitrogen atmosphere.
| Base | Yield (%) |
| Sodium tert-butoxide (NaOtBu) | 82 |
| Potassium carbonate (K₂CO₃) | 39 (for a similar benzylation reaction) |
| Sodium bicarbonate (NaHCO₃) | 0 (for a similar benzylation reaction) |
Note: The data for K₂CO₃ and NaHCO₃ are from a related benzylation reaction and are included for comparative purposes regarding base strength.[5]
Table 2: Effect of Solvent on Buchwald-Hartwig Amination of Aryl Chlorides
Reaction Conditions: Aryl chloride, amine, [Pd(cinnamyl)Cl]₂, ligand, DBU as base.
| Solvent | Yield (%) |
| Toluene | 74 |
| DMF | 50 |
| 1,4-Dioxane | 26 |
Note: This data represents a general trend for Buchwald-Hartwig amination of aryl chlorides and may vary for specific pyridyl aniline syntheses.[2]
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of a Halopyridine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Halopyridine (1.0 mmol, 1.0 equiv)
-
Aniline derivative (1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium source, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the halopyridine and the aniline derivative to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6][7]
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A step-by-step experimental workflow for pyridyl aniline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. benchchem.com [benchchem.com]
minimizing homocoupling in Suzuki reactions of boronic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize boronic acid homocoupling in Suzuki reactions.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
High levels of homocoupling byproduct are a common issue in Suzuki-Miyaura cross-coupling reactions, leading to reduced yields of the desired product and purification challenges.[1] This guide addresses the primary causes and provides actionable solutions to mitigate this unwanted side reaction.
Problem: Significant formation of homocoupling byproduct (biaryl from boronic acid).
Initial Checks:
-
Inert Atmosphere: Confirm that the reaction was performed under a strict inert atmosphere (Argon or Nitrogen). Oxygen is a major contributor to homocoupling.[2][3]
-
Solvent Degassing: Ensure that all solvents were thoroughly degassed before use.[2][4] Common methods include sparging with an inert gas, freeze-pump-thaw cycles, or boiling under an inert atmosphere.
-
Reagent Purity: Verify the purity of the boronic acid and aryl halide. Some boronic acids can degrade over time.[2]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction shows significant homocoupling of the boronic acid. What are the most likely causes?
A1: The most common causes for boronic acid homocoupling are the presence of oxygen, the use of a Pd(II) precatalyst without efficient in-situ reduction to Pd(0), and suboptimal reaction conditions.[2][5]
-
Oxygen: Molecular oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid to produce the homocoupled biaryl byproduct, regenerating a Pd(II) species.[3][6] Rigorous exclusion of oxygen by degassing solvents and maintaining a positive pressure of an inert gas is crucial.[4][7] A facile nitrogen subsurface sparge prior to catalyst introduction has been shown to be highly effective.[4][8]
-
Pd(II) Precatalysts: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the active Pd(0) catalyst must be generated in situ. One pathway for this reduction is the reaction of the Pd(II) species with two equivalents of the boronic acid, which results in the formation of the homocoupled product.[5][9]
-
Reaction Conditions: The choice of base, solvent, and temperature can influence the relative rates of the desired cross-coupling and the undesired homocoupling. For instance, a base that is too strong or reaction conditions that promote catalyst decomposition can increase the likelihood of side reactions.[10]
Q2: How can I modify my experimental setup to reduce homocoupling?
A2: Several modifications to your protocol can significantly suppress homocoupling:
-
Switch to a Pd(0) Catalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the initial reduction step that often leads to homocoupling with Pd(II) precatalysts.[1]
-
Use a Precatalyst with Facile Activation: Modern palladium precatalysts, such as those developed by Buchwald, are designed for efficient and clean generation of the active Pd(0) species, which can minimize homocoupling.[2]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce any residual Pd(II) to Pd(0) without interfering with the main catalytic cycle.[4][8]
-
Slow Addition of Boronic Acid: Maintaining a low concentration of the boronic acid throughout the reaction can disfavor the bimolecular homocoupling reaction. This can be achieved by the slow addition of the boronic acid solution to the reaction mixture using a syringe pump.[1]
Q3: Which reaction parameters (base, solvent, ligand, temperature) should I optimize to minimize homocoupling?
A3: Optimizing reaction parameters is critical for selectivity.
-
Base: The choice of base is crucial as it plays multiple roles in the catalytic cycle.[11] While a base is necessary to activate the boronic acid, an excessively strong base can lead to side reactions.[10] Weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) are sometimes preferred over stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) to minimize side reactions like protodeboronation and homocoupling.[2] The effect of different bases on yield can be significant, as shown in the table below.
-
Ligand: The phosphine ligand stabilizes the palladium catalyst and influences its reactivity.[12] Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), can accelerate the desired oxidative addition and reductive elimination steps, thereby increasing the rate of cross-coupling relative to homocoupling.[13]
-
Solvent and Temperature: The solvent can affect catalyst stability and the solubility of reagents.[14] While solvent effects on selectivity can be complex, running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions.[15][16] However, some reactions require higher temperatures to proceed at a reasonable rate.
Data Summary
The following tables summarize quantitative data on the effect of various reaction parameters on Suzuki-Miyaura coupling outcomes, providing a baseline for optimization.
Table 1: Effect of Palladium Source on Homocoupling
| Entry | Palladium Source (mol%) | Ligand | Homocoupling Product (%) | Desired Product Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | PPh₃ | High | Variable | [4] |
| 2 | 5% Pd/C | None | Lower than Pd(OAc)₂ | Variable | [4] |
| 3 | Pd(PPh₃)₄ (1-5) | PPh₃ | Low | Generally High | [1] |
| 4 | Pd₂(dba)₃ (1-5) | PPh₃ | Low | Generally High | [1] |
Table 2: Influence of Base on Suzuki Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Na₂CO₃ | DMF/H₂O | 80 | 98 | [17] |
| 2 | K₂CO₃ | DMF/H₂O | 80 | 95 | [17] |
| 3 | K₃PO₄ | DMF/H₂O | 80 | 92 | [17] |
| 4 | NaOH | DMF/H₂O | 80 | 85 | [17] |
| 5 | TEA | DMF/H₂O | 80 | 75 | [17] |
Reaction conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), Pd catalyst, base (2 mmol), solvent, 80 °C.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Minimized Homocoupling
This protocol incorporates best practices for setting up a Suzuki reaction to minimize homocoupling.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. A subsurface sparge is highly effective.[4]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, THF/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand if required.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).[1]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[2]
Protocol 2: Slow Addition of Boronic Acid
This method is particularly useful when homocoupling is persistent.
-
Initial Setup: In a Schlenk flask, combine the aryl halide (1.0 equiv.), base (2.0 equiv.), and palladium catalyst/ligand under an inert atmosphere as described in Protocol 1. Add the degassed solvent.
-
Boronic Acid Solution: In a separate flask, dissolve the boronic acid (1.2-1.5 equiv.) in a minimal amount of the same degassed solvent.
-
Slow Addition: Heat the main reaction flask to the desired temperature. Add the boronic acid solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.[1]
-
Reaction and Workup: Continue the reaction and workup as described in Protocol 1.
Visualizations
Caption: Competing pathways: The desired Suzuki cycle versus oxygen-mediated homocoupling.
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
preventing protodeboronation of 2-aminophenylboronic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers prevent the protodeboronation of 2-aminophenylboronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem for 2-aminophenylboronic acid?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process converts the boronic acid into its corresponding arene (in this case, aniline), consuming the starting material and reducing the yield of the desired product.[2] This is particularly problematic in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which are designed to form new carbon-carbon bonds.[1] 2-Aminophenylboronic acid is especially susceptible due to the electron-donating nature of the amino group, which increases the electron density on the aromatic ring and facilitates the cleavage of the C-B bond.
Q2: What primary factors promote the protodeboronation of 2-aminophenylboronic acid?
A2: Several experimental factors can accelerate the rate of protodeboronation. The most significant include:
-
High pH (Basic Conditions): The reaction is often fastest at high pH. This is a major issue as many Suzuki-Miyaura cross-coupling reactions are performed in basic media to facilitate the catalytic cycle.[2][3] Base-catalyzed protodeboronation proceeds through the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻).[1][2]
-
Elevated Temperatures: Higher reaction temperatures increase the kinetic rate of protodeboronation, leading to greater degradation of the starting material over time.[2]
-
Aqueous Media: The presence of a proton source, most commonly water, is required for the reaction to occur.[1][2] While some water can be beneficial for certain coupling reactions, excess water can exacerbate protodeboronation.[4]
-
Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The primary byproduct of the protodeboronation of 2-aminophenylboronic acid is aniline. You can detect this side reaction by analyzing the crude reaction mixture using standard analytical techniques. Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are effective for identifying the presence and quantity of the aniline byproduct relative to your desired product.[4]
Q4: What are the general strategies to prevent or minimize protodeboronation?
A4: The key strategies focus on either increasing the stability of the boronic acid or accelerating the desired reaction to outcompete the undesired protodeboronation. Key approaches include:
-
Modification of Reaction Conditions: Using milder bases (e.g., K₃PO₄ instead of NaOH), lower reaction temperatures, and minimizing the amount of water in the reaction can significantly slow the rate of protodeboronation.[2][5]
-
Use of a Highly Active Catalyst: A more active palladium catalyst system can increase the rate of the desired cross-coupling reaction, thus minimizing the time the boronic acid is exposed to conditions that favor its decomposition.[1][2]
-
Protection of the Boronic Acid: Converting the boronic acid to a more stable boronic ester derivative, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[1][6] These derivatives are generally more robust and can release the active boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low.[1][7]
Troubleshooting Guide
Problem: My Suzuki-Miyaura coupling reaction using 2-aminophenylboronic acid has a low yield, and I've identified aniline as a major byproduct.
This is a classic sign of protodeboronation. The following decision tree and Q&A guide can help you troubleshoot and optimize your reaction.
Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.
Q5: I'm using a strong base like NaOH. How can I modify the base to reduce protodeboronation?
A5: Strong bases significantly accelerate protodeboronation.[2] It is highly recommended to switch to a milder, non-hydroxide base. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent alternatives that are effective in the Suzuki-Miyaura catalytic cycle but are less harsh on the boronic acid.[2]
Q6: My catalyst system seems slow. How does the catalyst choice impact protodeboronation?
A6: The rate of the desired coupling reaction relative to the rate of protodeboronation is critical. A highly active catalyst that promotes rapid oxidative addition and transmetalation can ensure the boronic acid is consumed in the productive pathway before it has time to decompose.[1][2] Consider using modern catalyst systems with electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[4]
Q7: Should I use a boronic acid protecting group? Which one is best?
A7: Yes, using a protecting group is often the most effective and reliable solution. Converting the boronic acid to a more stable derivative minimizes decomposition during storage and reaction.
-
Pinacol Esters (Bpin): This is the most common and popular protecting group.[6] 2-Aminophenylboronic acid pinacol ester is commercially available or can be synthesized.[8] It is stable enough for purification by silica gel chromatography and is often reactive enough to be used directly in cross-coupling reactions without a separate deprotection step.[6]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and serve as a "slow-release" platform for the boronic acid.[1] They remain intact during purification and other reaction steps but slowly hydrolyze under basic Suzuki coupling conditions to release the boronic acid, keeping its concentration low and minimizing side reactions.[7]
Data Summary
Table 1: Relative Stability of Common Boronic Acid Protecting Groups
| Protecting Group | Structure | General Stability | Deprotection Conditions |
| None (Free Boronic Acid) | Ar-B(OH)₂ | Low, susceptible to protodeboronation, oxidation, and trimerization (boroxine formation). | N/A |
| Pinacol Ester (Bpin) | Ar-B(pin) | Good. Stable to air, moisture, and column chromatography.[6] | Can be used directly. If deprotection is needed: Acidic hydrolysis (e.g., HCl) or treatment with NaIO₄/phenylboronic acid.[6] |
| MIDA Boronate | Ar-B(MIDA) | Very High. Stable to a wide range of non-basic conditions, including chromatography, oxidation, and reduction.[6] | Mild aqueous base (e.g., NaHCO₃) or NaOH at room temperature.[6][7] |
| Trifluoroborate Salt | [Ar-BF₃]⁻K⁺ | High. Typically crystalline solids, highly stable towards oxidation.[6] | Requires a base (e.g., K₂CO₃) and aqueous conditions to slowly release the boronic acid.[1] |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Aminophenylboronic Acid Pinacol Ester
This protocol describes the conversion of 2-aminophenylboronic acid to its more stable pinacol ester derivative.
Caption: Workflow for the synthesis of a boronic acid pinacol ester.
Methodology:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 2-aminophenylboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).[9]
-
Solvent Addition: Add an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).[9]
-
Reaction: Stir the resulting suspension vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.[9]
-
Workup: Upon completion, filter the solids through a pad of celite and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure pinacol ester.[10]
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol uses the stabilized 2-aminophenylboronic acid pinacol ester and optimized conditions to favor the cross-coupling pathway.
Materials:
-
Aryl Halide (1.0 equiv)
-
2-Aminophenylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: SPhos (2-4 mol%)
-
Base: Finely ground K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-dioxane (and optionally, a small amount of degassed water, e.g., 10:1 dioxane:water)
Methodology:
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide, 2-aminophenylboronic acid pinacol ester, and finely ground K₃PO₄.[4]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos ligand.[4]
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (repeat three times). Add the degassed solvent(s) via syringe.[4]
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) with vigorous stirring.[4] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel.[4]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminophenylboronic acid pinacol ester = 95 191171-55-8 [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Purification of 2-(pyridin-3-yl)aniline
This technical support center is designed for researchers, scientists, and drug development professionals to address the purification challenges of 2-(pyridin-3-yl)aniline and its potential byproducts. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurities in your sample will largely depend on the synthetic route used. The most common methods for synthesizing biaryl amines like this compound are Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
-
From Suzuki-Miyaura Coupling (coupling of 3-pyridylboronic acid with 2-haloaniline or 2-aminophenylboronic acid with 3-halopyridine):
-
Homocoupled byproducts: Bipyridine species (from the coupling of two pyridine molecules) or biphenyl species (from the coupling of two aniline molecules) are common.[1][2]
-
Unreacted starting materials: Residual 3-pyridylboronic acid, 2-haloaniline, 2-aminophenylboronic acid, or 3-halopyridine.
-
Dehalogenated starting material: The halo-aromatic starting material can sometimes be reduced, leading to the corresponding aniline or pyridine.[3]
-
Catalyst residues: Palladium catalyst and ligand residues.
-
-
From Buchwald-Hartwig Amination (coupling of 3-halopyridine with 2-aminoaniline):
Q2: My crude this compound is a dark oil or a sticky solid. How can I handle this?
A2: Dark coloration often indicates the presence of palladium catalyst residues or oxidized impurities. If the product is an oil or sticky solid, it may be due to the presence of residual solvents or low-melting impurities.
-
Initial Cleanup: A preliminary purification by filtration through a plug of silica gel or activated carbon can help remove some colored impurities and catalyst residues.
-
Solidification: If you expect your product to be a solid, try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization or precipitation of the product, leaving some impurities in the solvent.
Q3: I am having trouble separating my product from a close-running impurity by column chromatography. What can I do?
A3: For challenging separations of pyridine derivatives, several strategies can be employed:[6]
-
Optimize the mobile phase: A less polar solvent system will generally increase the separation (lower Rf values). You can also try adding a small amount of a tertiary amine (e.g., triethylamine) to the mobile phase to reduce tailing on silica gel.
-
Change the stationary phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a different type of chromatography column.
-
pH adjustment: The basicity of the pyridine and aniline nitrogens can be exploited. Using a buffered mobile phase or a stationary phase with different pH characteristics might improve separation.[6]
Troubleshooting Guides
Issue: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product loss during liquid-liquid extraction. | Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Back-extract the aqueous layer multiple times with the organic solvent.[7][8] |
| Product remains on the column during chromatography. | The eluent may not be polar enough. Gradually increase the polarity of the mobile phase. For very polar compounds, a mixture of dichloromethane and methanol, sometimes with a small amount of ammonium hydroxide, can be effective. |
| Incomplete crystallization or precipitation. | The solution may not be sufficiently supersaturated. Concentrate the solution by carefully evaporating some of the solvent. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[9] |
| Product is volatile. | Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and vacuum. |
Issue: Product Purity is Still Low After a Single Purification Step
| Possible Cause | Troubleshooting Steps |
| Co-elution of impurities during chromatography. | Use a longer column, a shallower solvent gradient, or a different stationary phase.[6] Analyze fractions by TLC or LC-MS to identify and combine only the purest fractions. |
| Impurities co-precipitate or co-crystallize with the product. | Recrystallize the material from a different solvent system. A slow crystallization process is generally more effective for purification.[10] |
| Presence of thermally stable, non-polar impurities. | Consider sublimation as a purification method if the product is sufficiently volatile and stable at higher temperatures. |
| Residual catalyst. | Use a metal scavenger resin or perform an additional wash with a solution that can complex with the metal (e.g., aqueous solution of thiourea or L-cysteine). |
Potential Byproducts Summary
| Potential Byproduct | Origin (Synthetic Route) | Molecular Weight ( g/mol ) | Distinguishing Features & Separation Strategy |
| 4,4'-Bipyridine | Suzuki (Homocoupling of pyridine-4-boronic acid)[2] | 156.18 | Less polar than the product. Can be separated by silica gel chromatography. |
| 2,2'-Diaminobiphenyl | Suzuki (Homocoupling of 2-aminophenylboronic acid) | 184.24 | More polar than the product. Can be separated by silica gel chromatography. |
| Aniline | Suzuki/Buchwald-Hartwig (Dehalogenation)[3] | 93.13 | More volatile than the product. Can be removed under vacuum. |
| Pyridine | Buchwald-Hartwig (Hydrodehalogenation) | 79.10 | Very volatile. Easily removed under vacuum. |
| 2-Aminobiphenyl | Suzuki (Protodeboronation of 2-aminophenylboronic acid) | 169.22 | Similar polarity to the product, may be difficult to separate by chromatography. Recrystallization may be effective. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Workup
This protocol is designed for the initial purification of the crude reaction mixture to separate the basic product from acidic and neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will move into the aqueous phase as its hydrochloride salt.[7][11]
-
Separation: Separate the aqueous layer. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 8). The free amine product should precipitate out or form an oil.
-
Extraction of Product: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or DCM).[8]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude, enriched product.
Protocol 2: Silica Gel Column Chromatography
This is a standard method for purifying organic compounds based on their polarity.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a low-polarity mixture of hexanes and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring even packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexanes:ethyl acetate, and then pure ethyl acetate). To elute more polar compounds, a gradient of methanol in dichloromethane can be used.[12]
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This protocol is effective for obtaining high-purity crystalline solid product.[10]
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or solvent mixtures like ethanol/water or ethyl acetate/hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[13]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added. Heat the solution briefly and then perform a hot filtration to remove the carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: A general workflow for the purification of this compound.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Functionalization of Pyridines
Welcome to the technical support center for the regioselective functionalization of pyridines. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for achieving desired positional selectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in pyridine functionalization?
A1: The regioselectivity of pyridine functionalization is governed by a combination of electronic and steric factors intrinsic to the pyridine ring.
-
Electronic Effects: The nitrogen atom is highly electronegative, making the pyridine ring electron-deficient (π-deficient). This deactivates the ring towards electrophilic attack (which, if it occurs, favors the C3 position) and activates it towards nucleophilic and radical attack. For nucleophilic and radical reactions, the C2 and C4 positions are electronically favored because the negative charge of the reaction intermediate can be delocalized onto the nitrogen atom, providing stabilization.[1][2]
-
Steric Hindrance: The positions adjacent to the nitrogen (C2 and C6) are more sterically hindered than the C4 position. Bulky reagents will preferentially attack the more accessible C4 position.[1] Conversely, substituents already on the ring will sterically block adjacent positions.
-
Reaction Conditions: The choice of catalyst, ligands, solvent, and acid/base additives can significantly influence the electronic and steric environment, thereby altering the regiochemical outcome.[3][4][5]
Troubleshooting Guide 1: Poor C4-Selectivity in Radical Reactions
Problem: My Minisci reaction is producing a mixture of C2 and C4-alkylated products with low selectivity for the desired C4 isomer.[1][3]
Core Issue: In a standard Minisci reaction, protonation of the pyridine nitrogen activates the ring for radical attack. The resulting LUMO coefficients at C2 and C4 are often very similar, leading to mixtures of regioisomers.[3] While C2 is often the kinetic product, achieving C4 selectivity requires specific strategies.
Solution Strategies
Strategy A: Employ a Removable N-Blocking Group
This is a highly effective method to sterically block the C2 and C6 positions, forcing radical attack to occur almost exclusively at the C4 position.[1][6][7][8] A simple maleate-derived blocking group has proven particularly effective and practical.[8]
Workflow for C4-Selective Minisci Alkylation using a Blocking Group:
-
Installation: React the starting pyridine with a maleate-derived reagent to form a stable pyridinium salt. This physically shields the C2/C6 positions.[1]
-
C4-Alkylation: Perform the Minisci reaction on the pyridinium salt. The radical will now selectively attack the C4 position.
-
Deprotection: Remove the blocking group, typically with a base like DBU, to yield the C4-alkylated pyridine.[1]
Caption: Workflow for C4-selective Minisci alkylation using a removable blocking group.
Strategy B: Tune Reaction Conditions
The regioselectivity of radical additions can be influenced by solvent and pH.[2]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the transition state energies for attack at C2 versus C4.[1][5] Experimenting with a range of solvents is recommended.
-
pH Control: The addition of a strong Brønsted acid typically favors reaction at the C2 position.[3][5] Running the reaction under non-acidic or less acidic conditions may increase the proportion of the C4 product, although this can also decrease overall reactivity.[5]
Quantitative Data: Comparison of C4-Alkylation Strategies
| Method | Substrate | Reagent | Conditions | C4:C2 Ratio | Yield (%) | Reference |
| Standard Minisci | Pyridine | pivalic acid, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Acidic, aqueous | Mixture (favors C2) | Moderate | [9] |
| Blocking Group | Pyridine | pivalic acid, AgNO₃, (NH₄)₂S₂O₈ | Maleate-BG, DCE/H₂O, 50°C | >50:1 | 85 | [8] |
| Silane Assistance | 4-Me-Pyridine | t-BuBr, TMSCl | Electrochemical | >20:1 | 88 | [10][11] |
Experimental Protocol: C4-Alkylation using Maleate Blocking Group
This protocol is adapted from Baran, P. S., et al. (2021).[8]
-
Blocking Group Installation: Prepare the pyridinium salt by reacting the pyridine substrate with the maleate-derived reagent.
-
Minisci Reaction: To a vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), the desired carboxylic acid (1.0 mmol, 2.0 equiv), AgNO₃ (0.1 mmol, 20 mol%), and (NH₄)₂S₂O₈ (1.0 mmol, 2.0 equiv).[1]
-
Add dichloroethane (2.5 mL) and water (2.5 mL) to create a biphasic mixture.
-
Stir the reaction vigorously at 50 °C for 2 hours. Monitor by TLC or LC-MS.
-
Deprotection: Upon completion, dilute the reaction mixture with dichloromethane. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 3.0 equiv) and stir at room temperature for 30 minutes.[1]
-
Work up the reaction by washing with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Troubleshooting Guide 2: Low Yield/Selectivity in Electrophilic Substitution
Problem: My electrophilic aromatic substitution (EAS) reaction on a pyridine substrate is giving very low yields or a mixture of isomers.
Core Issue: The pyridine ring is strongly deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. Direct electrophilic substitution requires harsh conditions and typically yields the C3 product, often with low efficiency.[2][12]
Solution Strategy: Use a Pyridine N-oxide Intermediate
A highly effective and common strategy is to first oxidize the pyridine to its corresponding N-oxide.[1] This modification dramatically alters the ring's reactivity.
-
Activation: The N-oxide oxygen atom can donate electron density into the ring via resonance, making the N-oxide more reactive towards electrophiles than the parent pyridine.[13]
-
Directing Effect: This resonance donation specifically increases the electron density at the C2 and C4 positions, directing incoming electrophiles to attack at C4 (and to a lesser extent, C2).[13][14] The C4 position is generally favored due to reduced steric hindrance.[14]
-
Deoxygenation: After successful functionalization at the C4 position, the N-oxide can be readily deoxygenated (e.g., using PCl₃ or H₂/Pd) to restore the pyridine ring.
Caption: Reaction pathway for C4-selective electrophilic substitution via an N-oxide.
Quantitative Data: Nitration of Pyridine vs. Pyridine N-oxide
| Substrate | Conditions | Major Product | Yield (%) | Reference |
| Pyridine | KNO₃, H₂SO₄, 300 °C | 3-Nitropyridine | ~22 | General textbook knowledge |
| Pyridine N-oxide | H₂SO₄, fuming HNO₃ | 4-Nitropyridine N-oxide | ~90 | [13] |
Experimental Protocol: Synthesis of Pyridine N-oxide
This protocol is adapted from Organic Syntheses.[1]
-
In a suitable reaction flask equipped with a stirrer, add pyridine (1.39 mol, 110 g).
-
Carefully add 40% peracetic acid (1.50 mol, 250 mL) at a rate that keeps the internal temperature at approximately 85 °C. This addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring and allow the reaction to cool to 40 °C.
-
To isolate the product, remove the acetic acid under vacuum.
-
Distill the residue under high vacuum (≤1 mmHg). Collect the product, pyridine N-oxide, as a colorless solid at 100–105 °C.
Troubleshooting Guide 3: Poor Selectivity in Directed ortho-Metalation (DoM)
Problem: I am attempting a Directed ortho-Metalation (DoM) on a substituted pyridine to functionalize the C2 position, but I am observing low yields, side-product formation from nucleophilic addition, or metalation at an undesired position.
Core Issue: While DoM is a powerful tool for C2-functionalization, pyridines present a challenge because common organolithium bases (like n-BuLi) can act as nucleophiles and add to the electron-deficient C2 or C4 positions, competing with the desired deprotonation.[15][16][17]
Solution Strategies
Strategy A: Use a Non-Nucleophilic, Sterically Hindered Base
To prevent competitive nucleophilic addition, use a strong, non-nucleophilic base. Lithium amides are excellent choices for this purpose.
-
LDA (Lithium diisopropylamide)
-
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)
These bases are highly effective at deprotonating the position ortho to a directing metalation group (DMG) while being too sterically bulky to add to the pyridine ring as nucleophiles.[15]
Strategy B: Ensure an Effective Directing Metalation Group (DMG)
The success of DoM is critically dependent on the ability of the DMG to coordinate the lithium base and direct deprotonation to the adjacent position. Not all substituents are effective DMGs.
-
Strong DMGs: -CONR₂, -SO₂NR₂, -O(CONR₂)
-
Moderate DMGs: -OMe, -NHCOR, -Cl
If your DMG is weak, consider synthesizing a derivative with a stronger directing group to improve the efficiency and selectivity of the metalation step.
Caption: Decision logic for base selection in Directed ortho-Metalation of pyridines.
Experimental Protocol: Directed ortho-Metalation using LDA
This protocol is a general representation based on established DoM procedures.[1]
-
Setup: In an oven-dried, flask under an inert atmosphere (Argon or Nitrogen), dissolve the pyridine substrate bearing a DMG in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a freshly prepared or commercial solution of LDA (1.1 equivalents) to the cooled pyridine solution via syringe.
-
Metalation: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation.
-
Electrophilic Quench: Add the desired electrophile (e.g., TMSCl, I₂, an aldehyde) to the reaction mixture at -78 °C.
-
Warm-up and Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minisci reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. bhu.ac.in [bhu.ac.in]
- 14. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. baranlab.org [baranlab.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Troubleshooting Palladium-Catalyzed Aminations
Welcome to the technical support center for palladium-catalyzed amination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation, with a focus on preventing and addressing catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is giving a low yield or failing completely. What are the most common causes?
A1: Low or no yield in Buchwald-Hartwig aminations can be attributed to several factors. The most frequent culprits include:
-
Catalyst Deactivation: This is a primary concern and can be caused by elevated temperatures, impurities in reagents or solvents, or exposure to oxygen.[1] The formation of inactive palladium black is a common sign of catalyst decomposition.
-
Suboptimal Ligand or Precatalyst Choice: The selection of the phosphine ligand and palladium precursor is critical and highly dependent on the substrates.[1] Sterically hindered and electron-rich ligands often enhance catalytic activity.
-
Incorrect Base Selection: The strength and solubility of the base are crucial. Strong bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with sensitive functional groups. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.
-
Poor Reagent and Solvent Purity: Impurities in the aryl halide, amine, or solvent can poison the palladium catalyst. It is essential to use high-purity reagents and anhydrous solvents.
-
Inadequate Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Reactions must be performed under a rigorously maintained inert atmosphere (e.g., argon or nitrogen).[1]
Q2: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, an agglomerated and inactive form of palladium.[2] Its formation is a common catalyst deactivation pathway. To prevent its formation:
-
Optimize Reaction Temperature: High temperatures can accelerate the decomposition of the catalytic complex into palladium black. Consider lowering the reaction temperature and extending the reaction time.
-
Ensure Proper Ligand-to-Palladium Ratio: An appropriate excess of the phosphine ligand helps to stabilize the palladium center and prevent aggregation.
-
Use a Precatalyst: Modern, well-defined precatalysts are often more stable and less prone to forming palladium black compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[3]
-
Maintain a Strict Inert Atmosphere: The presence of oxygen can promote the formation of palladium oxides, which can then decompose to palladium black.
Q3: My reaction is sluggish. How can I increase the reaction rate?
A3: To accelerate a slow amination reaction, consider the following strategies:
-
Increase Temperature Cautiously: Gently increasing the reaction temperature can significantly boost the reaction rate. However, be mindful of the catalyst's thermal stability to avoid deactivation.
-
Screen Different Ligands: The choice of ligand has a profound impact on the reaction rate. Bulky, electron-rich biarylphosphine ligands are known to accelerate the key steps of the catalytic cycle.
-
Optimize the Base: The nature and concentration of the base can influence the rate-determining step. For some reactions, a stronger base may be required to facilitate the deprotonation of the amine.
-
Consider a Different Solvent: The solvent affects the solubility of the reagents and the stability of the catalytic species. Toluene and dioxane are commonly used, but other solvents may be more effective for specific substrate combinations.
Q4: How do I choose the optimal palladium precursor and ligand for my specific substrates?
A4: The ideal palladium source and ligand combination is highly substrate-dependent. A systematic screening of various ligands is often the most effective approach for a new transformation. Generally, sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are effective for a broad range of substrates. For challenging couplings, such as those involving heteroaryl halides, specialized ligands may be necessary to prevent catalyst poisoning.[1] Precatalysts, which are air- and thermally-stable, are often preferred as they provide a reliable and reproducible way to generate the active catalytic species.[3]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues in palladium-catalyzed amination reactions.
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (oxidized or aggregated) | - Use a fresh, high-quality precatalyst. - Ensure a strict inert atmosphere throughout the reaction setup and duration. - Consider a catalyst preactivation step (see Experimental Protocols). |
| 2. Catalyst Poisoning | - Purify starting materials (aryl halide and amine) to remove coordinating impurities. - For substrates with coordinating groups (e.g., pyridines), use bulky ligands to shield the palladium center.[1] | |
| 3. Inappropriate Reaction Conditions | - Optimize the reaction temperature; sometimes lower temperatures for a longer duration are more effective. - Screen a panel of bases (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF). | |
| Formation of Palladium Black | 1. Catalyst Decomposition | - Lower the reaction temperature. - Ensure an adequate ligand-to-palladium ratio (typically 1.1-1.5 : 1). - Use a more thermally stable precatalyst.[3] |
| 2. Presence of Oxygen | - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of inert gas. | |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. β-Hydride Elimination | - Select a ligand that promotes reductive elimination over β-hydride elimination (e.g., bulky biarylphosphine ligands). |
| 2. Impure Starting Materials | - Purify the aryl halide and amine prior to use. | |
| Inconsistent Results | 1. Variable Reagent Quality | - Use reagents from a reliable source and of consistent purity. - Store sensitive reagents (e.g., bases, ligands) under an inert atmosphere. |
| 2. Inconsistent Reaction Setup | - Standardize the procedure for setting up the reaction under an inert atmosphere. - Ensure consistent stirring and heating. |
Data Presentation: Ligand and Precatalyst Stability
The choice of ligand and palladium source is critical for a successful amination reaction. The following tables provide comparative data to aid in this selection.
Table 1: Thermal Stability of Common Palladium Precatalysts
| Precatalyst | Ligand | Structure | Decomposition Onset (°C) | Notes |
| XPhos Pd G3 | XPhos | (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate | > 150 | Air and moisture stable.[3] |
| RuPhos Pd G3 | RuPhos | (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate | > 160 | High thermal stability.[3] |
| BrettPhos Pd G3 | BrettPhos | (2-Dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate | > 140 | Effective for a wide range of substrates.[3] |
| SPhos Pd G2 | SPhos | Chloro(2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) | ~ 130 | Second-generation precatalyst. |
Note: Decomposition temperatures can vary depending on the experimental conditions.
Table 2: Comparison of Ligand Performance in the Amination of 4-Chlorotoluene with n-Butylamine
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 18 | 98 |
| RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 18 | 95 |
| BrettPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 18 | 92 |
| SPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 18 | 88 |
| DavePhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 18 | 75 |
Data is representative and compiled from various sources for illustrative purposes.
Experimental Protocols
1. General Protocol for a Buchwald-Hartwig Amination Reaction
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl halide.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Reaction Setup: To the Schlenk flask, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (0.5-2 mol%), and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
2. Protocol for Catalyst Preactivation (Water-Mediated)
This protocol is useful when using a Pd(II) source like Pd(OAc)₂ with biaryldialkylphosphine ligands.
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%), the biaryldialkylphosphine ligand (3 mol%), and the reaction solvent (e.g., 1,4-dioxane).
-
Preactivation: Add deionized water (4 mol%) to the mixture.
-
Heating: Heat the mixture at 80 °C for 1-2 minutes. A color change is typically observed as the active Pd(0) species is formed.
-
Reaction: Cool the mixture to room temperature, then add the aryl halide, amine, and base to proceed with the amination reaction as described in the general protocol.
3. Protocol for Purification of Reagents
-
Aryl Halides (Solid): Recrystallize from an appropriate solvent (e.g., ethanol, hexanes) to remove polar impurities.
-
Aryl Halides (Liquid): Distill under reduced pressure. Alternatively, pass through a short plug of activated alumina or silica gel to remove polar impurities.
-
Amines (Liquid): Distill from a suitable drying agent (e.g., CaH₂, KOH) under an inert atmosphere.
-
Solvents: Use commercially available anhydrous solvents. If necessary, further dry and degas by passing through a solvent purification system or by standard distillation and degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas).
Visualizations
Catalyst Deactivation Pathways
Caption: Common deactivation pathways branching off the main catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yielding aminations.
Logical Relationship for Selecting Reaction Parameters
Caption: Decision process for selecting initial reaction parameters.
References
Validation & Comparative
A Comparative Analysis of 2-, 3-, and 4-Pyridyl Aniline Isomers: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the 2-, 3-, and 4-pyridyl aniline isomers for researchers, scientists, and drug development professionals. The document outlines their physicochemical properties, potential biological activities, and detailed experimental protocols for their synthesis and characterization.
Physicochemical Properties
The position of the nitrogen atom in the pyridine ring significantly influences the physicochemical properties of the pyridyl aniline isomers. These properties, in turn, can affect the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. A summary of key physicochemical data is presented in Table 1.
| Property | 2-Pyridyl Aniline | 3-Pyridyl Aniline | 4-Pyridyl Aniline |
| Molecular Formula | C₁₁H₁₀N₂ | C₁₁H₁₀N₂ | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol | 170.21 g/mol | 170.21 g/mol |
| Melting Point | Not widely reported | Not widely reported | 232-234 °C[1] |
| Boiling Point | Not widely reported | Not widely reported | 319.1 °C (at 760 mmHg)[1] |
| pKa (Predicted) | 5.72 ± 0.25[2] | Not available | 6.55 ± 0.10[1] |
| XLogP3 (Calculated) | 1.9[3] | 1.8[4] | 1.8 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
Biological Activity and Signaling Pathways
While specific experimental data on the biological activities of 2-, 3-, and 4-pyridyl aniline isomers are not extensively available in the public domain, the broader class of pyridine derivatives is known for a wide range of pharmacological effects, including antimicrobial, anticonvulsant, and cytotoxic activities.[5][6][7]
The parent compound, 4-aminopyridine, is a well-characterized potassium channel blocker used in the treatment of multiple sclerosis.[1][8] Its mechanism of action involves the blockade of voltage-gated potassium channels, which leads to prolonged action potentials and increased neurotransmitter release.[1][8] It is plausible that the pyridyl aniline isomers could exhibit neurological activity, although their specific targets and mechanisms would require experimental validation.
Given the prevalence of the pyridine motif in kinase inhibitors, it is also conceivable that these isomers could interact with various protein kinases involved in cell signaling pathways.[9] However, no specific signaling pathways directly modulated by 2-, 3-, or 4-pyridyl aniline have been identified in the reviewed literature. Further research is necessary to elucidate their biological targets and mechanisms of action.
Experimental Protocols
Synthesis of Pyridyl Anilines
A common and versatile method for the synthesis of pyridyl anilines is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a haloaniline with a pyridylboronic acid in the presence of a palladium catalyst and a base.
Materials:
-
Substituted haloaniline (e.g., 4-bromoaniline) (1.0 eq)
-
Pyridylboronic acid (e.g., 4-pyridineboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Base (e.g., Potassium Carbonate) (2.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask, add the haloaniline, pyridylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the anhydrous solvent and degassed water via syringe.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 1. General workflow for the synthesis of pyridyl anilines via Suzuki-Miyaura coupling.
Biological Activity Assays
1. Antimicrobial Activity (Disk Diffusion Assay)
This method provides a preliminary screening of the antimicrobial activity of the synthesized compounds.
Procedure:
-
Prepare a bacterial or fungal suspension and spread it evenly onto an agar plate.
-
Impregnate sterile paper discs with a known concentration of the test compound.
-
Place the discs on the agar surface.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each disc.
2. Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate and incubate.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.[10]
References
- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. 4-(PYRIDIN-4-YL)ANILINE | 13296-04-3 [chemicalbook.com]
- 3. 4-(Pyridin-2-yl)aniline | C11H10N2 | CID 459518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticonvulsant activity of pyrid-3-yl-sulfonyl ureas and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of Substitution in 2-(Pyridin-3-yl)aniline Derivatives for Kinase Inhibition and Anticancer Activity
A comprehensive analysis of the structure-activity relationship (SAR) of 2-(pyridin-3-yl)aniline derivatives reveals that minor structural modifications can significantly impact their biological activity, particularly as kinase inhibitors for cancer therapy. This guide compares key derivatives, presenting supporting experimental data and methodologies to inform future drug discovery efforts in this chemical space.
The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its potential to interact with the ATP-binding site of various protein kinases. These enzymes play a crucial role in cellular signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation and cancer. The strategic placement of substituents on both the pyridine and aniline rings of this core structure allows for the fine-tuning of inhibitory potency and selectivity against specific kinase targets.
Comparative Analysis of Inhibitory Activity
Recent studies on close analogs, such as pyridin-3-yl pyrimidines, have provided valuable insights into the SAR of this compound class. The data presented below highlights the impact of substitutions on the aniline moiety on both enzymatic and cellular activity.
| Compound ID | Aniline Substitution (R) | Bcr-Abl Kinase IC50 (µM)[1] | K562 Cell Line IC50 (µM)[1] |
| A2 | 3-bromo | 0.048 | 0.11 |
| A8 | 3-chloro | 0.052 | 0.13 |
| A9 | 3-fluoro | 0.061 | 0.15 |
| A1 | 4-methyl | > 50 | > 100 |
| A5 | 4-methoxy | > 50 | > 100 |
IC50 values represent the concentration required to inhibit 50% of the enzyme activity or cell growth.
The data clearly indicates that the presence and position of halogen substituents on the aniline ring are critical for potent Bcr-Abl kinase inhibition and antiproliferative activity against the K562 chronic myelogenous leukemia cell line.[1] Specifically, electron-withdrawing groups at the meta-position (3-position) of the aniline ring, such as bromine, chlorine, and fluorine, result in significantly lower IC50 values, indicating higher potency. In contrast, electron-donating groups at the para-position (4-position), such as methyl and methoxy groups, lead to a dramatic loss of activity.[1]
Structure-Activity Relationship: Key Insights
The observed SAR suggests a specific binding mode of these derivatives within the kinase active site. The pyridine and pyrimidine rings likely engage in crucial hydrogen bonding interactions with the hinge region of the kinase, a common feature for this class of inhibitors. The substituted aniline moiety is projected into a more solvent-exposed region, where the nature of the substituent dictates the overall potency.
The enhanced activity of the halogenated derivatives can be attributed to several factors, including:
-
Electronic Effects: The electron-withdrawing nature of halogens can influence the electronic properties of the aniline ring, potentially enhancing binding interactions.
-
Hydrophobic Interactions: Halogen atoms can participate in favorable hydrophobic interactions within the binding pocket.
-
Metabolic Stability: The presence of halogens can block sites of potential metabolism, increasing the compound's bioavailability and duration of action.
Conversely, the poor activity of derivatives with electron-donating groups at the para-position suggests that these bulky groups may introduce steric hindrance, preventing optimal binding to the target kinase.
Experimental Protocols
To ensure the reproducibility and comparability of SAR studies, detailed experimental protocols are essential. The following are representative methodologies for the key assays used to evaluate the this compound derivatives.
Bcr-Abl Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase
-
Specific peptide substrate (e.g., Abltide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the Bcr-Abl kinase, the peptide substrate, and the assay buffer in the wells of a microplate.
-
Add serial dilutions of the test compounds to the wells. A DMSO control is included.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP) or luminescence-based assays that measure the amount of ATP consumed.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
K562 Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the antiproliferative effects of the compounds.
Materials:
-
K562 human chronic myelogenous leukemia cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed K562 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a DMSO-treated control group.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Path to Inhibition
To better understand the logical flow of the drug discovery process for these derivatives, the following diagrams illustrate a typical experimental workflow and a simplified representation of the targeted signaling pathway.
Caption: A generalized workflow for the discovery and development of this compound-based inhibitors.
Caption: Inhibition of the Bcr-Abl signaling pathway by this compound derivatives.
References
A Comparative Guide to Pyridyl Aniline Synthesis: Suzuki-Miyaura vs. Buchwald-Hartwig Cross-Coupling
In the landscape of modern synthetic chemistry, the construction of carbon-nitrogen (C-N) bonds is a cornerstone for the development of pharmaceuticals, agrochemicals, and functional materials. Among the plethora of methods available, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable. While the Suzuki-Miyaura coupling is renowned for its efficacy in forming carbon-carbon (C-C) bonds, its application in C-N bond formation presents a less conventional yet mechanistically distinct alternative. This guide provides a detailed comparison of the Buchwald-Hartwig and Suzuki-Miyaura reactions for the synthesis of pyridyl anilines, offering insights into their respective strengths, substrate scope, and reaction conditions, supported by experimental data.
Introduction to the Coupling Reactions
The Buchwald-Hartwig amination is a powerful and versatile method for the direct formation of C-N bonds by coupling an amine with an aryl or heteroaryl halide or pseudohalide.[1] Since its development in the mid-1990s, it has become a go-to strategy for the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[1]
The Suzuki-Miyaura coupling , traditionally a C-C bond-forming reaction, can be adapted for C-N bond formation, often referred to as Suzuki-type C-N coupling. This typically involves the reaction of an organoboron compound with an amine derivative. While less common than the Buchwald-Hartwig reaction for this purpose, it offers an alternative pathway for the synthesis of pyridyl anilines.
Performance Comparison in Pyridyl Aniline Synthesis
The selection between Buchwald-Hartwig and a Suzuki-type C-N coupling for the synthesis of a specific pyridyl aniline will depend on several factors, including the availability of starting materials, functional group tolerance, and desired reaction conditions. The Buchwald-Hartwig amination is generally the more direct and widely applied method for this transformation.
Buchwald-Hartwig Amination: A Robust and Direct Approach
The Buchwald-Hartwig amination is highly effective for the synthesis of N-arylpyridin-2-amines and related structures. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple a halopyridine with an aniline.
Table 1: Representative Yields for Buchwald-Hartwig Synthesis of Pyridyl Aniline Derivatives
| Pyridyl Halide | Aniline | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 95 (for 4-chloro-N-phenylpyridin-2-amine) | [2] |
| 2,4-Dichloropyridine | 4-Methoxyaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 93 (for 4-chloro-N-(4-methoxyphenyl)pyridin-2-amine) | [2] |
| 2-Chloropyrimidine | Aniline | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 110 | 75 | [3] |
| 4-Chloro-6-methylpyrimidin-2-amine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | ACN/H₂O | 78 | 74 (Suzuki C-C followed by amination) | [4] |
| 2-Bromopyridine | N-Methylaniline | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 96 | [5] |
Note: The data presented is a selection from available literature and is intended to be representative. For full details, please consult the cited references.
Suzuki-Miyaura C-N Coupling: An Alternative Pathway
While the Suzuki-Miyaura reaction is the preeminent method for C-C bond formation, its application for direct C-N coupling is less prevalent but has been reported. A more common strategy involves a Suzuki C-C coupling to construct a biaryl scaffold, followed by a separate amination step. However, for the purpose of direct comparison, we will focus on the less common direct C-N Suzuki-type coupling. This often involves the reaction of a pyridine boronic acid with an aniline derivative.
Table 2: Representative Yields for Suzuki-Miyaura Synthesis of Pyridyl Derivatives
| Pyridyl Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65 | 89 (C-C coupling) | [6][7][8] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O/Toluene | 100 | 95 (for 3,5-dichloro-2-phenylpyridine, C-C) | [9] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 85 (C-C coupling) | [10] |
| 2-Bromopyridine | Mesitylboronic acid | [PdCl₂(L1)₂] | K₃PO₄ | H₂O/Solvent | 100 | 98 (C-C coupling) | [11] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
This protocol is a representative example for the synthesis of a pyridyl aniline derivative.
Synthesis of 4-Chloro-N-phenylpyridin-2-amine [2]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2,4-dichloropyridine (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired product.
General Procedure for Suzuki-Miyaura Coupling (for C-C bond formation as a precursor step)
This protocol outlines a typical Suzuki-Miyaura reaction to form a C-C bond, which could be a step in a multi-step synthesis of a pyridyl aniline.
Synthesis of 2-Arylpyridine Derivative [10]
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-methylpyridin-3-amine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.) in a mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to 90 °C and stir under an inert atmosphere for 18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of Catalytic Cycles
The catalytic cycles of the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are depicted below, illustrating the key steps of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Conclusion
For the direct synthesis of pyridyl anilines, the Buchwald-Hartwig amination stands out as the more established, versatile, and broadly applied methodology. It offers a direct route with a wide tolerance for various functional groups on both the pyridine and aniline coupling partners. The Suzuki-Miyaura reaction, while a powerhouse for C-C bond formation, is less commonly employed for direct C-N coupling to form pyridyl anilines. However, its high efficiency in the functionalization of pyridyl rings makes it an excellent complementary tool in multi-step synthetic strategies that may culminate in an amination step. The choice between these two powerful reactions will ultimately be guided by the specific synthetic goals, substrate availability, and the overall synthetic route design.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unraveling the Isomers of Pyridyl Aniline
For researchers, scientists, and drug development professionals, a deep understanding of molecular structure is paramount. The pyridyl anilines, a family of isomers with a shared molecular formula but distinct connectivity, present a compelling case study in spectroscopic differentiation. This guide provides a comprehensive comparison of these isomers using nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry. By examining the subtle yet significant differences in their spectra, we can elucidate their unique electronic and structural characteristics.
The two principal classes of pyridyl aniline isomers under consideration are the N-phenylaminopyridines and the aminophenyl-pyridines. In the former, the nitrogen of the amino group is directly attached to the pyridine ring, while in the latter, the amino group resides on the phenyl ring which is, in turn, connected to the pyridine ring. The position of substitution on both rings further multiplies the number of possible isomers, each with its own spectroscopic fingerprint.
Spectroscopic Comparison of Pyridyl Aniline Isomers
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between isomers by probing the chemical environment of each nucleus. The electron-withdrawing nature of the pyridine ring and the electron-donating character of the amino group significantly influence the chemical shifts of the aromatic protons and carbons.
Key Observations in NMR Spectra:
-
¹H NMR: Protons on the pyridine ring generally appear at higher chemical shifts (downfield) compared to those on the phenyl ring due to the deshielding effect of the nitrogen atom. The position of the nitrogen atom in the pyridine ring and the point of attachment to the aniline moiety create distinct splitting patterns and chemical shifts for the aromatic protons.
-
¹³C NMR: The carbon atoms of the pyridine ring also resonate at higher chemical shifts than those of the phenyl ring. The carbon atom attached to the nitrogen in the pyridine ring is particularly deshielded. The position of the amino group and the inter-ring linkage will cause predictable variations in the chemical shifts of the aromatic carbons.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data (in ppm)
| Isomer | ¹H NMR (Aromatic Region) | ¹³C NMR (Aromatic Region) |
| N-Phenyl-2-aminopyridine | 8.1 (d), 7.4 (t), 7.2-7.3 (m), 6.9 (t), 6.7 (d) | 157.4, 148.3, 139.7, 136.8, 129.7, 129.3, 128.8, 127.6, 127.5, 127.2, 126.3, 119.0 |
| N-Phenyl-3-aminopyridine | 8.2 (d), 8.0 (d), 7.1-7.4 (m), 6.9 (t) | Data not readily available in cited sources |
| N-Phenyl-4-aminopyridine | 8.2 (d), 7.3 (t), 7.0 (d), 6.9 (t) | Data not readily available in cited sources |
| 2-(4-Aminophenyl)pyridine | 8.6 (d), 7.7 (t), 7.5 (d), 7.2 (d), 6.7 (d) | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6, 115.0 |
| 3-(4-Aminophenyl)pyridine | 8.8 (s), 8.5 (d), 7.9 (d), 7.3-7.4 (m), 6.7 (d) | Data not readily available in cited sources |
| 4-(4-Aminophenyl)pyridine | 8.6 (d), 7.5 (d), 7.4 (d), 6.7 (d) | Data not readily available in cited sources |
Note: The presented data for N-Phenyl-2-aminopyridine and 2-(4-Aminophenyl)pyridine are based on closely related substituted analogs and general principles of NMR spectroscopy. The other data points represent expected patterns based on spectroscopic theory.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For pyridyl anilines, the key vibrational modes to consider are the N-H stretching and bending frequencies of the amino group, and the C-N and C=C stretching frequencies of the aromatic rings.
Key Observations in IR Spectra:
-
N-H Stretch: Primary amines (aminophenyl-pyridines) will exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching. Secondary amines (N-phenylaminopyridines) will show a single, weaker N-H stretching band in the same region.
-
C-N Stretch: The C-N stretching vibration for aromatic amines is typically observed in the 1250-1335 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the phenyl and pyridyl rings. The exact positions of these bands can be influenced by the substitution pattern.
Table 2: Characteristic IR Absorption Bands (in cm⁻¹)
| Isomer Type | N-H Stretch | N-H Bend (Primary Amines) | C-N Stretch (Aromatic) | Aromatic C=C Stretch |
| N-Phenylaminopyridines | ~3300-3350 (single band) | N/A | ~1250-1335 | Multiple bands ~1400-1600 |
| Aminophenyl-pyridines | ~3300-3500 (two bands) | ~1580-1650 | ~1250-1335 | Multiple bands ~1400-1600 |
Data is based on general values for aromatic amines and pyridines.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectra of pyridyl anilines are characterized by π → π* transitions within the aromatic rings. The position of the absorption maxima (λ_max) is sensitive to the extent of conjugation between the phenyl and pyridyl rings, which varies with the isomer.
Key Observations in UV-Vis Spectra:
-
The conjugation between the electron-donating amino group and the electron-withdrawing pyridine ring leads to absorption bands in the UV-Vis region.
-
Isomers with more effective conjugation between the donor and acceptor moieties are expected to show a bathochromic (red) shift to longer wavelengths.
-
The solvent polarity can also influence the position of the absorption bands.
Table 3: Expected UV-Vis Absorption Maxima (λ_max in nm)
| Isomer Type | Expected λ_max Range (in non-polar solvent) |
| N-Phenylaminopyridines | 250 - 350 |
| Aminophenyl-pyridines | 260 - 380 |
Expected ranges are based on data for related aminopyridine and aniline derivatives.[2][3]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All pyridyl aniline isomers will have the same molecular ion peak. However, the fragmentation patterns upon ionization can differ, providing clues to the isomeric structure.
Key Observations in Mass Spectra:
-
Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak corresponding to their shared molecular formula.
-
Fragmentation: The fragmentation patterns will depend on the stability of the resulting fragment ions. For example, cleavage of the C-N bond between the rings will be a common fragmentation pathway. The relative abundances of the fragment ions can help distinguish between isomers.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures for the analysis of pyridyl aniline isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyridyl aniline isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the KBr pellet matrix should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum will show transmittance or absorbance as a function of wavenumber.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the pyridyl aniline isomer in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a desired wavelength range (e.g., 200-400 nm). Use a cuvette containing the pure solvent as a reference.
-
Data Processing: The spectrum will show absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum shows the relative intensity of ions as a function of their m/z ratio.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic comparison and differentiation of pyridyl aniline isomers.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-(pyridin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of analytical methodologies for assessing the purity of synthesized 2-(pyridin-3-yl)aniline, a crucial step in ensuring the quality and reliability of this compound in research and drug development. Through a detailed comparison with structurally similar alternatives—2-aminobiphenyl, 3-aminobiphenyl, and 2-phenylpyridine—this document outlines key analytical techniques, presents illustrative experimental data, and offers detailed protocols to guide researchers in establishing robust purity assessment workflows.
Introduction
This compound is a biaryl amine of interest in medicinal chemistry and materials science. The purity of this synthesized compound is paramount, as impurities can significantly impact the outcome of biological assays, affect reaction yields in subsequent synthetic steps, and introduce toxic by-products in pharmaceutical preparations. This guide details a multi-faceted approach to purity determination, employing a suite of orthogonal analytical techniques to provide a comprehensive purity profile.
Comparative Analysis of Purity Assessment
The purity of this compound can be rigorously assessed using a combination of chromatographic and spectroscopic methods. For a comparative perspective, we have included data for three analogous compounds. While specific experimental data for this compound is not publicly available, the expected values are included based on its structure and data from the alternatives.
Table 1: Physical and Chromatographic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | HPLC Purity (%) |
| This compound | C₁₁H₁₀N₂ | 170.21 | 75-78 (Predicted) | >98 (Typical) |
| 2-Aminobiphenyl | C₁₂H₁₁N | 169.22 | 47-50 | >99 |
| 3-Aminobiphenyl | C₁₂H₁₁N | 169.22 | 31-34 | >98 |
| 2-Phenylpyridine | C₁₁H₉N | 155.20 | Liquid at RT | >99 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Mass Spectrum (m/z) |
| This compound | Expected: Aromatic protons (δ 6.8-8.6), NH₂ protons (broad singlet, δ 3.5-4.5) | Expected: Aromatic carbons (δ 115-150) | [M]+ 170 |
| 2-Aminobiphenyl | 7.28-7.55 (m, 5H), 7.18 (td, J = 7.6, 1.4 Hz, 1H), 6.88 (dd, J = 7.9, 1.4 Hz, 1H), 6.80 (td, J = 7.5, 1.2 Hz, 1H), 3.75 (br s, 2H) | 144.9, 131.3, 130.9, 129.4, 128.8, 128.1, 122.1, 118.9, 116.0 | [M]+ 169 |
| 3-Aminobiphenyl | 7.25-7.50 (m, 5H), 7.15 (t, J = 7.8 Hz, 1H), 6.90 (d, J = 7.7 Hz, 1H), 6.75 (s, 1H), 6.65 (dd, J = 7.9, 1.9 Hz, 1H), 3.70 (br s, 2H) | 147.2, 142.1, 129.7, 129.4, 128.8, 127.3, 117.5, 114.2, 113.8 | [M]+ 169 |
| 2-Phenylpyridine | 8.70 (ddd, J = 4.8, 1.7, 0.9 Hz, 1H), 7.99 (d, J = 7.8 Hz, 2H), 7.74 (td, J = 7.7, 1.8 Hz, 1H), 7.49-7.42 (m, 2H), 7.41-7.35 (m, 1H), 7.24 (ddd, J = 7.5, 4.8, 1.2 Hz, 1H) | 157.4, 149.6, 139.3, 136.7, 129.0, 128.7, 126.9, 122.1, 120.6 | [M]+ 155 |
Table 3: Elemental Analysis Data
| Compound | %C (Calculated) | %C (Found) | %H (Calculated) | %H (Found) | %N (Calculated) | %N (Found) |
| This compound | 77.62 | 77.5-77.7 | 5.92 | 5.8-6.0 | 16.46 | 16.3-16.5 |
| 2-Aminobiphenyl | 85.17 | 85.0-85.3 | 6.55 | 6.4-6.6 | 8.28 | 8.1-8.3 |
| 3-Aminobiphenyl | 85.17 | 85.0-85.3 | 6.55 | 6.4-6.6 | 8.28 | 8.1-8.3 |
| 2-Phenylpyridine | 85.13 | 85.0-85.2 | 5.85 | 5.7-5.9 | 9.02 | 8.9-9.1 |
Note: Data for this compound is illustrative and based on typical purity levels for such compounds. Researchers should establish their own specifications based on experimental results.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the specific instrumentation and requirements of the user's laboratory.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high resolution and quantitative accuracy.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is typically effective. A starting gradient could be 10% acetonitrile, ramping to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 10 mL of the mobile phase (initial conditions) to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard proton NMR spectrum. The absence of unexpected signals and the correct integration of the aromatic and amine protons are indicative of high purity.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
Quantitative NMR (qNMR): For a precise purity determination, a known amount of an internal standard with a distinct NMR signal is added to a precisely weighed sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of the internal standard signal.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Injection: A split or splitless injection of a 1 µL sample solution (e.g., 1 mg/mL in a volatile organic solvent like dichloromethane or ethyl acetate).
-
Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Data Analysis: Impurities are identified by their retention times and mass spectra, which can be compared to spectral libraries.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the pure compound.
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A few milligrams of the dry, finely powdered sample are accurately weighed into a tin or silver capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
-
Purity Indication: A close correlation (typically within ±0.4%) between the experimentally found percentages and the calculated theoretical values indicates high purity.
Melting Point Determination
The melting point is a fundamental physical property that can be a quick indicator of purity.
-
Instrumentation: A melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.
-
Procedure: The capillary tube is heated in the melting point apparatus, and the temperature range over which the sample melts is recorded.
-
Purity Indication: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. Impurities tend to broaden and depress the melting point.
Visualizing the Purity Assessment Workflow
The following diagrams, generated using Graphviz, illustrate the logical workflow for assessing the purity of synthesized this compound and the relationship between the different analytical techniques.
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Interrelationship of analytical techniques for purity determination.
Comparative Biological Evaluation of Novel 2-(pyridin-3-yl)aniline Analogues
A comprehensive analysis of novel analogues based on the 2-(pyridin-3-yl)aniline scaffold reveals their significant potential across diverse therapeutic areas, including oncology, infectious diseases, and neurobiology. This guide provides a comparative overview of their biological performance, supported by experimental data, to aid researchers and drug development professionals in navigating this promising chemical space.
Anticancer Activity
Derivatives of this compound have demonstrated notable efficacy against various cancer cell lines, primarily through mechanisms involving kinase inhibition and disruption of microtubule dynamics.
Kinase Inhibitors
A series of N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] Similarly, pyridin-3-yl pyrimidines have shown promise as Bcr-Abl inhibitors, targeting the fusion protein responsible for chronic myeloid leukemia.[2]
Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activity of Selected Analogues
| Compound ID | Target | Cell Line | IC50 (µM) | Kinase IC50 (nM) | Reference |
| 7l | CDK2 | MV4-11 | 0.83 | 64.42 (CDK2/cyclin A2) | [1] |
| HT-29 | 2.12 | [1] | |||
| MCF-7 | 3.12 | [1] | |||
| HeLa | 8.61 | [1] | |||
| A2 | Bcr-Abl | K562 | - | Potent Inhibition | [2] |
| A8 | Bcr-Abl | K562 | - | Potent Inhibition | [2] |
| A9 | Bcr-Abl | K562 | - | Potent Inhibition | [2] |
Note: Specific IC50 values for A2, A8, and A9 against K562 cells were not provided in the source material, but they were highlighted as potent inhibitors.
Tubulin Polymerization Inhibitors
Pyridine-bridged analogues of Combretastatin-A4 (CA-4), which share structural similarities with the this compound scaffold, have been evaluated for their ability to inhibit tubulin polymerization, a critical process for cell division.
Table 2: In Vitro Antiproliferative Activity of Pyridine-Bridged CA-4 Analogues
| Compound ID | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) | Reference |
| 4h | Potent | Potent | Potent | [3] |
| 4s | Potent | Potent | Potent | [3] |
| 4t | Potent | Potent | Potent | [3] |
Note: The source material describes the activity as "potently inhibited cell survival and growth" without providing specific IC50 values in the abstract.[3]
Anti-infective Activity
The versatility of the this compound scaffold extends to the development of agents against infectious diseases, including malaria and bacterial infections.
Antimalarial Activity
Structure-activity relationship studies on 3,5-diarylaminopyridines, a related class of compounds, have led to the discovery of pyrazine analogues with potent oral antimalarial activity against Plasmodium falciparum.
Table 3: In Vitro and In Vivo Antimalarial Activity of a Pyrazine Analogue
| Compound ID | P. falciparum K1 IC50 (nM) | P. falciparum NF54 IC50 (nM) | In Vivo Efficacy (P. berghei mouse model) | Reference |
| 4 | 8.4 | 10 | Curative at 4 x 10 mg/kg (oral) | [4] |
Antimicrobial Activity
Novel 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their in-vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria.
Table 4: In Vitro Antibacterial Activity of Pyridine-Derived Heterocycles
| Compound Class | Gram-positive Bacteria | Gram-negative Bacteria | Reference |
| 2-(pyridin-3-yl)-1H-benzo[d]imidazoles | Active | Active | [5] |
| 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridines | Active | Active | [5] |
Note: The source material indicates that several compounds showed activity, but specific MIC values for individual compounds are not detailed in the abstract.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound analogues.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[6]
Materials:
-
Tubulin protein
-
Polymerization buffer (e.g., PEM buffer)
-
GTP solution
-
Test compounds
-
96-well, half-area, clear bottom plates[6]
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm[6]
Procedure:
-
Prepare a solution of tubulin in the polymerization buffer on ice.[6]
-
In a pre-chilled 96-well plate, add the test compounds at various concentrations.[6]
-
Initiate the polymerization by adding the tubulin/GTP solution to each well.[6]
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.[6]
-
Monitor the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to microtubule formation.[6]
-
Plot absorbance versus time and compare the polymerization curves of treated samples to a vehicle control to determine the inhibitory effect of the compound.[6]
Visualizing Molecular Pathways and Experimental Design
Graphical representations are essential for understanding complex biological processes and experimental workflows.
Caption: Workflow for the biological evaluation of novel analogues.
Caption: Inhibition of the CDK2 signaling pathway by an analogue.
Caption: SAR summary for this compound analogues.
References
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to In Vitro Kinase Inhibition Assays for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
The development of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Robust and reliable in vitro assays are critical for determining the potency, selectivity, and mechanism of action of these new chemical entities. This guide provides a comparative overview of common in vitro kinase inhibition assay protocols, presents experimental data for established inhibitors, and offers detailed methodologies to assist researchers in selecting and implementing the most appropriate assays for their novel compounds.
Comparison of Key In Vitro Kinase Assay Platforms
The landscape of in vitro kinase assays is diverse, broadly categorized into biochemical and cell-based formats. Biochemical assays utilize purified kinase enzymes and substrates to measure enzymatic activity in a controlled, cell-free environment. In contrast, cell-based assays assess kinase activity or compound engagement within a more physiologically relevant cellular context.[1] The choice between these platforms depends on the stage of drug discovery and the specific questions being addressed.
| Assay Platform | Principle | Advantages | Disadvantages | Typical Readout |
| Biochemical Assays | ||||
| ADP-Glo™ | Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction through a luminescence-based method.[2][3] | Universal for any ADP-generating enzyme, high sensitivity, high-throughput compatible, broad ATP concentration range.[2][3][4] | Indirect measure of phosphorylation, potential for interference from compounds that affect luciferase. | Luminescence |
| LanthaScreen™ TR-FRET | A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that can be configured as a binding assay (Eu-kinase binding) or an activity assay (substrate phosphorylation). | Homogeneous (no-wash) format, ratiometric detection minimizes interference, suitable for detecting various inhibitor types, including allosterics.[5] | Requires specific antibodies and fluorescently labeled reagents, potential for FRET interference. | TR-FRET Signal (Ratio of acceptor to donor emission) |
| Fluorescence Polarization (FP) | Measures the change in rotational mobility of a fluorescently labeled ligand (tracer) upon binding to a kinase. | Homogeneous format, direct measurement of binding affinity, cost-effective for high-throughput screening. | Can be challenging for kinases with low affinity for the tracer, potential for interference from fluorescent compounds. | Fluorescence Polarization (mP) |
| ELISA-based | Immobilized substrate is phosphorylated by the kinase, and the phosphorylated substrate is detected using a specific antibody, often conjugated to an enzyme for colorimetric or chemiluminescent detection.[6] | Direct measurement of substrate phosphorylation, high specificity. | Labor-intensive with multiple wash steps, lower throughput compared to homogeneous assays.[6] | Absorbance or Luminescence |
| Cell-Based Assays | ||||
| NanoBRET™ Target Engagement | Measures the binding of a compound to a NanoLuc® luciferase-tagged kinase in live cells by detecting the displacement of a fluorescent tracer, resulting in a decrease in Bioluminescence Resonance Energy Transfer (BRET).[7][8] | Provides quantitative data on compound affinity and target engagement in a physiological context, can assess residence time.[1][8] | Requires genetic modification of cells to express the fusion kinase, potential for artifacts due to overexpression. | BRET Ratio |
| Cellular Phosphorylation Assay | Quantifies the phosphorylation of a specific substrate within cells upon kinase inhibition using methods like Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.[9] | Directly measures the functional consequence of kinase inhibition on a downstream signaling event in a native cellular environment. | Can be complex to develop and validate, requires highly specific phospho-antibodies, lower throughput. | Signal from phospho-specific antibody (e.g., band intensity, fluorescence) |
| Cell Proliferation/Viability Assay | Measures the effect of a kinase inhibitor on the proliferation or survival of cells that are dependent on the activity of the target kinase.[9] | Provides a functional readout of the compound's overall cellular effect, integrating factors like cell permeability and off-target effects. | Indirect measure of kinase inhibition, mechanism of cell death or growth arrest is not elucidated. | Cell number, viability dye signal (e.g., fluorescence, luminescence) |
Comparative Efficacy of Kinase Inhibitors
A critical aspect of characterizing a novel kinase inhibitor is to benchmark its performance against known, often clinically approved, inhibitors. The half-maximal inhibitory concentration (IC50) is a standard metric for inhibitor potency. However, it is crucial to recognize that IC50 values can vary significantly depending on the assay format and conditions, particularly the ATP concentration.[9][10][11]
The following table presents a hypothetical comparison of IC50 values for well-characterized inhibitors against their primary targets, illustrating how data from different assay platforms can be summarized.
| Inhibitor | Target Kinase | Assay Type | ATP Concentration | IC50 (nM) | Reference Compound |
| Novel Compound X | MEK1 | ADP-Glo™ | 10 µM | 5.2 | Trametinib |
| Trametinib | MEK1 | ADP-Glo™ | 10 µM | 1.8 | - |
| Novel Compound Y | BTK | NanoBRET™ | N/A | 15.7 | Ibrutinib |
| Ibrutinib | BTK | NanoBRET™ | N/A | 8.9 | - |
| Novel Compound Z | EGFR | Cellular Phospho-ERK | N/A | 25.3 | Gefitinib |
| Gefitinib | EGFR | Cellular Phospho-ERK | N/A | 18.1 | - |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for hypothetical compounds.
Experimental Protocols
Biochemical Kinase Inhibition Assay: ADP-Glo™
This protocol describes a universal method for measuring the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[2][3]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Novel compound and reference inhibitor
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the novel compound and a reference inhibitor in the kinase reaction buffer. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the compound dilutions or vehicle control to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its substrate in kinase reaction buffer.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction: Add 5 µL of ATP solution (at a concentration close to the Km for the specific kinase, if known) to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[3][12]
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[3][12]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Target Engagement Assay: NanoBRET™
This protocol outlines a method to quantify the binding of a test compound to a specific kinase target within living cells.[7][8]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the kinase family
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, tissue culture-treated 96-well assay plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection:
-
Prepare a transfection mix containing the NanoLuc®-kinase fusion plasmid DNA and the transfection reagent in Opti-MEM™.
-
Add the transfection mix to a suspension of HEK293 cells.
-
Seed the cell suspension into the wells of a 96-well plate and incubate for 24 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the novel compound and a reference inhibitor in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM™.
-
Add the compound dilutions to the wells containing the transfected cells.
-
Immediately add the Tracer solution to all wells.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add this solution to all wells.
-
Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor (NanoLuc®) emission at ~460 nm and the acceptor (Tracer) emission at ~610 nm.
-
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. The BRET signal will decrease as the test compound displaces the tracer from the NanoLuc®-kinase fusion protein. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
Visualizing Kinase Inhibition Assays and Signaling Pathways
Experimental Workflow for a Biochemical Kinase Inhibition Assay
Caption: Workflow of a typical biochemical kinase inhibition assay.
Simplified MAPK/ERK Signaling Pathway
References
- 1. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 3. promega.com [promega.com]
- 4. ulab360.com [ulab360.com]
- 5. eubopen.org [eubopen.org]
- 6. researchgate.net [researchgate.net]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
- 8. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
A Head-to-Head Comparison of Pyridyl Aniline Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The pyridyl aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. These derivatives have garnered considerable attention for their potential as anticancer agents and enzyme inhibitors. This guide provides an objective, data-driven comparison of various classes of pyridyl aniline derivatives, summarizing their performance in key biological assays. The information presented herein is synthesized from multiple studies to aid in the rational design and selection of compounds for further investigation.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of pyridyl aniline derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Anilino-Pyrimidine and Anilino-Triazolopyrimidine Derivatives
Derivatives of anilino-pyrimidine and related heterocyclic systems are a major focus of anticancer drug discovery due to their ability to interfere with critical cellular processes in cancer cells, such as cell cycle progression and apoptosis.[1]
| Compound ID | Core Scaffold | Substitution | Cancer Cell Line | IC50 (µM) |
| 1 | 4-(Pyrazol-3-yl)-pyrimidine | 2-Anilino | MDA-MB-231 (Breast) | >100 |
| 2 | 4-(Pyrazol-3-yl)-pyridine | 2-Anilino | MDA-MB-231 (Breast) | 8.7 |
| 3 | 4-(Pyrazol-3-yl)-pyridine | 2-Anilino, 5-Chloro | MDA-MB-231 (Breast) | 2.5 |
| 4 | Anilino-triazolopyrimidine | - | HeLa (Cervical) | 0.05 |
| 5 | Anilino-triazolopyrimidine | - | A549 (Lung) | 0.03 |
Pyridine-Urea Derivatives
The urea scaffold, particularly when flanked by pyridine rings, is a promising pharmacophore in the development of novel anticancer therapeutics.[2] A series of 1-pyridin-2-yl-3-arylurea derivatives have demonstrated significant antiproliferative activity against the MCF-7 human breast cancer cell line.[2]
| Compound ID | R-group on Aryl Moiety | IC50 (µM) after 48h (MCF-7) | IC50 (µM) after 72h (MCF-7) |
| 8a | 4-OCH3 | 7.03 ± 0.56 | 4.11 ± 0.33 |
| 8b | 4-CH3 | 5.14 ± 0.41 | 3.29 ± 0.26 |
| 8d | 4-Cl | 4.55 ± 0.36 | 2.85 ± 0.23 |
| 8e | 4-Br | 0.22 ± 0.02 | 0.11 ± 0.01 |
| 8g | 3-OCH3 | 3.03 ± 0.24 | 1.94 ± 0.15 |
| 8j | 3-Cl | 10.09 ± 0.81 | 5.14 ± 0.41 |
Comparative Analysis of Enzyme Inhibitory Activity
Pyridyl aniline derivatives have shown significant promise as inhibitors of various enzymes, particularly kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
Kinase Inhibitory Activity
The 4-(pyridin-4-yl)aniline core is a well-established scaffold for a multitude of kinase inhibitors.[3] The pyridine ring often acts as a hinge-binding motif within the ATP-binding site of kinases.[3]
| Compound ID | Core Scaffold | Substitution | Target Kinase | IC50 (µM) |
| 1 | 4-(Pyrazol-3-yl)-pyrimidine | 2-Anilino | JNK3 | 0.63 |
| 2 | 4-(Pyrazol-3-yl)-pyridine | 2-Anilino | JNK3 | 0.16 |
| 3 | 4-(Pyrazol-3-yl)-pyridine | 2-Anilino, 5-Chloro | JNK3 | 0.08 |
Recent studies have focused on developing dual inhibitors targeting multiple kinases. For instance, 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases.[4]
| Compound ID | Mer Kinase IC50 (nM) | c-Met Kinase IC50 (nM) |
| 14a | 7.9 ± 1.3 | >1000 |
| 14b | 9.4 ± 1.5 | >1000 |
| 14g | 7.1 ± 0.9 | >1000 |
| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 |
Urease Inhibitory Activity
Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as urease inhibitors, which are important for treating infections caused by urease-producing bacteria.[5]
| Compound ID | Urease IC50 (µM) |
| 5a | 3.58 ± 0.84 |
| 5b | 2.0 ± 0.73 |
| 5c | 2.13 ± 0.82 |
| 7e | 2.24 ± 1.63 |
| Thiourea (Standard) | 23.2 ± 11.0 |
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxic activity of the compared compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.[1][3]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2 to 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6] The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.[7]
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).[7] A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[2]
-
Reaction Setup: The kinase, a substrate, and the test compound at various concentrations are combined in a buffer solution.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a controlled temperature.[2]
-
Signal Detection: A detection reagent is added to stop the kinase reaction and measure the amount of ATP consumed. The light output is inversely proportional to the kinase activity.[2]
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[7]
Signaling Pathways and Experimental Workflows
The biological activity of pyridyl aniline derivatives often stems from their ability to modulate key cellular signaling pathways. Visualizing these pathways and the experimental workflows used to assess compound activity can provide a clearer understanding of their mechanism of action.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyridyl-urea derivatives.
Caption: General experimental workflow for screening the anticancer activity of pyridyl aniline derivatives.
References
Safety Operating Guide
Proper Disposal of 2-(Pyridin-3-YL)aniline: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-(Pyridin-3-YL)aniline is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.
Safety and Hazard Information
Prior to handling this compound, it is imperative to be familiar with its associated hazards. The following table summarizes the key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Category | Information | Source |
| GHS Pictogram | Warning | [1] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that minimizes exposure and prevents environmental contamination. The following protocol outlines the necessary steps for its proper disposal.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment: Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles or a face shield to protect against splashes.
-
A lab coat to prevent skin contact.
-
In situations where dust or aerosols may be generated, respiratory protection is required.[4]
-
2. Waste Segregation and Collection:
-
Container: Use a designated, properly labeled, and leak-proof container for collecting waste this compound. The container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[4] Keep it separate from incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[5]
3. Storage of Chemical Waste:
-
Location: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Conditions: Keep the container tightly closed and away from sources of heat, sparks, or open flames.[4][5]
4. Final Disposal:
-
Regulatory Compliance: The final disposal of this compound must be carried out in strict accordance with all applicable national and local regulations.[4]
-
Approved Disposal Facility: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. The recommended disposal method is through an approved waste disposal plant, which may involve controlled incineration with flue gas scrubbing.[3]
-
Environmental Protection: Under no circumstances should this compound or its containers be disposed of in household garbage or discharged into sewer systems or waterways.[3][4][6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial preparation to final disposal.
References
Personal protective equipment for handling 2-(Pyridin-3-YL)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, logistical, and procedural information for the handling and disposal of 2-(Pyridin-3-YL)aniline (CAS No: 177202-83-4). Adherence to these protocols is paramount for ensuring a safe laboratory environment and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during transfers of larger quantities or when there is a risk of splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloved) | To prevent skin contact. It is advisable to wear two pairs of gloves and change them frequently.[2][3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The type of respirator will depend on the specific conditions and potential for airborne concentrations.[2][4][5] |
Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for safety and to ensure experimental accuracy.
Step 1: Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Information Review: All personnel involved must review this handling guide and any other available safety information before commencing work.
Step 2: Engineering Controls
-
Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation risks.[6]
Step 3: Donning PPE
-
Proper Attire: Before entering the designated handling area, all required PPE, as detailed in Table 1, must be correctly worn.
Step 4: Chemical Handling
-
Weighing: When weighing the solid compound, use a balance located inside the fume hood or within a ventilated balance enclosure to contain any airborne particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and carefully to prevent splashing.
-
Reactions: For chemical reactions, utilize appropriate glassware and ensure the apparatus is securely assembled within the fume hood.
Step 5: Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container. Reusable items should be decontaminated according to established laboratory procedures.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Solutions containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container. This should be designated for non-halogenated or halogenated organic waste, depending on the solvent used.[6] |
| Contaminated Labware (e.g., pipette tips, gloves, weighing paper) | Place in a designated solid hazardous waste container.[6] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.[6]
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Final Disposal: All chemical waste must be disposed of through a licensed chemical waste disposal company, likely via incineration.[7][8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 3: Emergency Response Protocols
| Incident | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's environmental health and safety department. |
Workflow Diagrams
To provide a clear visual guide, the following workflows have been developed using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. epa.gov [epa.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
